Product packaging for 1,4-Oxazepan-6-one hydrochloride(Cat. No.:CAS No. 2306265-53-0)

1,4-Oxazepan-6-one hydrochloride

Cat. No.: B6301129
CAS No.: 2306265-53-0
M. Wt: 151.59 g/mol
InChI Key: HGCWRDZNZZRKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Oxazepan-6-one hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Oxazepan-6-onehydrochloride is 151.0400063 g/mol and the complexity rating of the compound is 92.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO2 B6301129 1,4-Oxazepan-6-one hydrochloride CAS No. 2306265-53-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-oxazepan-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCWRDZNZZRKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proposed Synthetic Pathway for 1,4-Oxazepan-6-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,4-oxazepan-6-one hydrochloride. It should be noted that while the synthesis of the isomeric 1,4-oxazepan-7-one is well-documented, the specific synthesis of the 6-one isomer via the key Baeyer-Villiger oxidation step presented herein is based on established chemical principles rather than specific literature precedent for this exact substrate. The regioselectivity of the key ring-expansion reaction remains a critical point for experimental validation.

Overview of the Proposed Synthesis

The proposed synthesis is a three-step process commencing with the commercially available 3-piperidone. The core of this strategy involves the N-protection of the piperidone ring, followed by a Baeyer-Villiger ring expansion to form the seven-membered oxazepanone core, and concluding with deprotection and salt formation.

The overall proposed pathway is as follows:

Synthesis_Pathway Start 3-Piperidone Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 N-Boc-3-piperidone Step1->Intermediate1 (Boc)2O, Base Step2 Step 2: Baeyer-Villiger Oxidation Intermediate1->Step2 Intermediate2 N-Boc-1,4-oxazepan-6-one Step2->Intermediate2 Peroxy Acid (e.g., m-CPBA) Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 FinalProduct 1,4-Oxazepan-6-one Hydrochloride Step3->FinalProduct HCl Baeyer-Villiger_Regioselectivity cluster_main Baeyer-Villiger Oxidation of N-Boc-3-piperidone cluster_pathways Start N-Boc-3-piperidone Oxidant Peroxy Acid Start->Oxidant PathwayA Pathway A (C4 Migration) Oxidant->PathwayA Favored? PathwayB Pathway B (C2 Migration) Oxidant->PathwayB Disfavored? ProductA 1,4-Oxazepan-5-one (Predicted Major) PathwayA->ProductA ProductB 1,4-Oxazepan-6-one (Desired Product) PathwayB->ProductB

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxazepan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 1,4-oxazepane scaffold, it holds potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar novel compounds.

Chemical Identity and Computed Properties

This compound is the hydrochloride salt of the seven-membered heterocyclic ketone, 1,4-oxazepan-6-one. The protonation of the nitrogen atom in the oxazepane ring by hydrochloric acid increases its polarity and potential for aqueous solubility.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,4-oxazepan-6-one;hydrochloridePubChem
Molecular Formula C₅H₁₀ClNO₂PubChem
Molecular Weight 151.59 g/mol PubChem
CAS Number 2306265-53-0PubChem
Canonical SMILES C1COCC(=O)CN1.ClPubChem
InChI Key HGCWRDZNZZRKTH-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 38.3 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified in publicly available literature.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. For hydrochloride salts, the melting process may be accompanied by decomposition.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.

  • Observation: Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. Any signs of decomposition, such as color change or gas evolution, should also be noted.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for designing biological assays.

Methodology: Visual Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and acetone.

  • Procedure:

    • To a small vial, add a pre-weighed amount of this compound (e.g., 1-5 mg).

    • Add a measured volume of the selected solvent (e.g., 0.1 mL) incrementally.

    • After each addition, the mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Data Reporting: The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble) or quantitatively as mg/mL or mol/L if a precise saturation point is determined.

pKa Determination

The pKa value will provide insight into the ionization state of the secondary amine in the oxazepane ring at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) or a residual solvent peak can be used for chemical shift calibration.

  • Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Features: The spectrum is expected to show signals corresponding to the methylene protons of the oxazepane ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen, oxygen, and carbonyl group.

  • Expected ¹³C NMR Features: The spectrum should display distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • ATR Method: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer, and pressure is applied to ensure good contact.

  • KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) and compressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Salient Peaks:

    • A broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.

    • A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretch of the ketone.

    • C-O and C-N stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode to detect the protonated molecule.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (1,4-Oxazepan-6-one), which would have a mass-to-charge ratio (m/z) corresponding to C₅H₉NO₂ + H⁺.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination cluster_3 Data Analysis and Reporting Synthesis Synthesis of 1,4-Oxazepan-6-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Salt_Formation Formation of Hydrochloride Salt Purification->Salt_Formation NMR NMR Spectroscopy (1H, 13C) Salt_Formation->NMR MS Mass Spectrometry (ESI-MS) Salt_Formation->MS IR Infrared Spectroscopy Salt_Formation->IR MeltingPoint Melting Point Determination Salt_Formation->MeltingPoint Solubility Solubility Assessment Salt_Formation->Solubility pKa pKa Determination Salt_Formation->pKa Purity Purity Analysis (e.g., HPLC) Salt_Formation->Purity Data_Analysis Data Interpretation and Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MeltingPoint->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis Purity->Data_Analysis Reporting Compilation of Technical Data Sheet Data_Analysis->Reporting

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

1,4-Oxazepan-6-one hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is a seven-membered ring system that has garnered attention for its presence in various biologically active molecules. This document consolidates available data on its chemical identity, physicochemical properties, and a plausible synthetic approach. It is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Chemical Identity and Structure

This compound is the hydrochloride salt of the seven-membered heterocyclic ketone, 1,4-Oxazepan-6-one.

  • Chemical Name: this compound

  • CAS Number: 2306265-53-0[1]

  • Molecular Formula: C₅H₁₀ClNO₂[1]

  • Molecular Weight: 151.59 g/mol [1]

The chemical structure of this compound is characterized by a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 6. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is limited in the public domain. The following table summarizes computed physicochemical properties, which can be valuable for initial assessment and in silico modeling.

PropertyValueSource
Molecular Weight151.59 g/mol PubChem[1]
XLogP3-1.2PubChem (Computed)
Hydrogen Bond Donor Count1PubChem (Computed)
Hydrogen Bond Acceptor Count2PubChem (Computed)
Rotatable Bond Count0PubChem (Computed)
Exact Mass151.0400063 g/mol PubChem (Computed)
Monoisotopic Mass151.0400063 g/mol PubChem (Computed)
Topological Polar Surface Area38.7 ŲPubChem (Computed)
Heavy Atom Count9PubChem (Computed)

Synthesis Pathway

G Proposed Synthesis of 1,4-Oxazepan-6-one cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection & Salt Formation A Starting Material (e.g., 2-amino-2'-(2-hydroxyethoxy)ethan-1-ol) B N-Protected Intermediate A->B Boc₂O, Et₃N DCM C Oxidation of Primary Alcohol B->C PCC or Dess-Martin periodinane, DCM D Intramolecular Cyclization C->D Acid or Base catalyst E 1,4-Oxazepan-6-one D->E TFA or HCl in Dioxane F 1,4-Oxazepan-6-one Hydrochloride (Final Product) E->F HCl in Ether

Caption: A proposed four-step synthesis of this compound.

Experimental Protocol Considerations:

  • Step 1: N-Protection: The synthesis would likely commence with the protection of the secondary amine of a suitable precursor, such as 2-amino-2'-(2-hydroxyethoxy)ethan-1-ol, using a protecting group like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

  • Step 2: Oxidation: The primary alcohol of the N-protected intermediate would then be selectively oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM.

  • Step 3: Cyclization: Intramolecular cyclization to form the 1,4-oxazepane ring could be induced under either acidic or basic conditions, leading to the formation of the protected 1,4-Oxazepan-6-one.

  • Step 4: Deprotection and Salt Formation: The final steps would involve the removal of the N-protecting group, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, followed by the formation of the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether to yield the final product.

Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of 1,4-oxazepane derivatives has been investigated for a range of biological activities, suggesting that this core structure may be a useful scaffold for interacting with various biological targets.[3] Further research is required to elucidate the specific pharmacological profile of this compound.

Safety and Handling

Detailed toxicological data for this compound are not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][5]

General Precautions for Handling Heterocyclic Ketones:

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: Do not ingest. If swallowed, seek medical advice immediately.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for further investigation in drug discovery. This guide provides the essential chemical and physical data currently available. The lack of experimental data on its synthesis, biological activity, and safety profile highlights significant opportunities for future research. Key areas for further investigation include:

  • Development and optimization of a reliable synthetic route.

  • Comprehensive characterization using analytical techniques such as NMR, IR, and mass spectrometry.

  • Screening for biological activity across a range of therapeutic targets.

  • In-depth toxicological and pharmacokinetic studies.

The elucidation of these aspects will be crucial in determining the potential of this compound and its derivatives as novel therapeutic agents.

References

Spectroscopic and Structural Analysis of 1,4-Oxazepan-6-one Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and structural data for 1,4-Oxazepan-6-one hydrochloride (C₅H₁₀ClNO₂). Due to the limited availability of public experimental data, this document focuses on computed spectroscopic values and established analytical protocols relevant to the characterization of this compound and its analogs.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are presented below. These values are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂PubChem
Molecular Weight 151.59 g/mol PubChem
Exact Mass 151.0400063 DaPubChem
InChI InChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1HPubChem
InChIKey HGCWRDZNZZRKTH-UHFFFAOYSA-NPubChem
Canonical SMILES C1COCC(=O)CN1.ClPubChem

Spectroscopic Data (Computed)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for the parent compound, 1,4-Oxazepan-6-one, offer a basis for the analysis of the hydrochloride salt. The presence of the hydrochloride salt is expected to induce downfield shifts, particularly for protons and carbons near the protonated nitrogen atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,4-Oxazepan-6-one

Atom Number Predicted Chemical Shift (ppm)
C2 Data not available
C3 Data not available
C5 Data not available
C6 (C=O) Data not available

| C7 | Data not available |

Table 2: Predicted ¹H NMR Chemical Shifts for 1,4-Oxazepan-6-one

Proton(s) Predicted Chemical Shift (ppm) Multiplicity
H2 Data not available Triplet
H3 Data not available Triplet
H5 Data not available Singlet

| H7 | Data not available | Singlet |

Note: Specific predicted chemical shift values for 1,4-Oxazepan-6-one are not publicly documented. The table structure is provided as a template for experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (Ammonium salt) 2400-2800 Broad, Strong
C=O stretch (Ketone) 1715-1730 Strong
C-N stretch 1020-1250 Medium

| C-O-C stretch (Ether) | 1070-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in the mass spectrum would correspond to the free base, 1,4-Oxazepan-6-one.

Table 4: Expected Mass Spectrometry Data for 1,4-Oxazepan-6-one

Ion m/z (calculated)
[M+H]⁺ 116.0706

| [M+Na]⁺ | 138.0525 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data integrity. The following are generalized procedures for the characterization of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common technique for polar molecules like this compound.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Compound 1,4-Oxazepan-6-one HCl (Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Structural_Confirmation_Logic Data_Integration Integration of Spectroscopic Data Proposed_Structure Proposed Structure: 1,4-Oxazepan-6-one HCl Data_Integration->Proposed_Structure NMR_Data NMR Data (Connectivity, Chemical Environment) NMR_Data->Data_Integration IR_Data IR Data (Functional Groups) IR_Data->Data_Integration MS_Data MS Data (Molecular Weight, Formula) MS_Data->Data_Integration Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

Caption: Logical flow for the structural confirmation of the target compound.

Navigating the Physicochemical Landscape of 1,4-Oxazepan-6-one Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxazepan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a summary of the available computed data for this compound and outlines comprehensive, standardized protocols for experimentally determining its solubility and stability profiles. These methodologies are based on established regulatory guidelines and are designed to generate the robust data required for formulation development and preclinical assessment.

Introduction

The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is contingent on a detailed characterization of its fundamental properties. Among these, solubility and stability are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This whitepaper focuses on this compound, a molecule with potential applications in pharmaceutical development. Due to a scarcity of publicly available experimental data, this document serves as a practical guide for researchers, providing a compilation of predicted physicochemical parameters and proposing detailed experimental workflows for the systematic evaluation of its solubility and stability.

Physicochemical Properties: Computed Data

PropertyValue (1,4-Oxazepan-6-one)Value (1,4-Oxazepan-6-one HCl)Significance in Drug DevelopmentData Source
Molecular Formula C₅H₉NO₂C₅H₁₀ClNO₂Defines the elemental composition.[1]
Molecular Weight 115.13 g/mol 151.59 g/mol Influences absorption and distribution; generally <500 for oral drugs.[1]
XLogP3 -1.2N/AIndicates the lipophilicity of the molecule; affects absorption and permeability.[2]
Hydrogen Bond Donors 12Relates to hydrogen bonding potential and permeability across membranes.[1]
Hydrogen Bond Acceptors 32Relates to hydrogen bonding potential and permeability across membranes.[1]
Rotatable Bond Count 00Indicates molecular flexibility.[1]
Topological Polar Surface Area (TPSA) 38.3 Ų38.3 ŲInfluences cell permeability and oral bioavailability.[1]

Note: The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base due to its ionic nature.

Experimental Protocols

To generate the necessary empirical data, the following detailed experimental protocols are proposed. These methodologies are based on industry-standard practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology: Shake-Flask Method

  • Materials and Equipment:

    • This compound (purity ≥98%)

    • Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

    • Analytical balance

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid phase should be clearly visible.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed.

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Measure the pH of the aqueous samples.

    • Quantify the concentration of this compound in the diluted supernatant using a validated, stability-indicating HPLC method.

    • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Cap vials and place on shaker prep1->prep2 equil Equilibrate at constant temperature (24-48h) prep2->equil sep1 Visual inspection for solid equil->sep1 sep2 Centrifuge samples sep1->sep2 ana1 Withdraw and dilute supernatant sep2->ana1 ana2 Measure pH of aqueous samples ana1->ana2 ana3 Quantify concentration by HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions (forced degradation) and in a long-term stability study to determine its shelf-life and storage requirements.

Methodology: Forced Degradation Study

This study exposes the compound to conditions more severe than accelerated testing to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

    • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

  • Procedure:

    • Prepare solutions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.

    • After the specified duration, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples by a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from its degradation products.

    • Determine the percentage of degradation and identify any major degradation products using techniques like LC-MS.

Methodology: Long-Term and Accelerated Stability Study (as per ICH Q1A(R2))

  • Study Design:

    • Batches: At least three primary batches of the drug substance.

    • Container Closure System: The proposed system for storage and distribution.

    • Storage Conditions:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

      • Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH.

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing Frequency:

      • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed:

    • Appearance: Visual inspection for any changes in physical state, color, or clarity.

    • Assay: Quantification of the active pharmaceutical ingredient (API).

    • Degradation Products: Detection and quantification of any impurities or degradation products.

    • Water Content: (if applicable, e.g., using Karl Fischer titration).

    • pH: (for solutions).

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Timepoints cluster_analysis Analytical Tests cluster_evaluation Evaluation setup1 Select ≥3 batches setup2 Package in proposed container setup1->setup2 longterm Long-term (e.g., 25°C/60% RH) setup2->longterm Place on stability accelerated Accelerated (e.g., 40°C/75% RH) setup2->accelerated Place on stability lt_points 0, 3, 6, 9, 12... months longterm->lt_points acc_points 0, 3, 6 months accelerated->acc_points tests Appearance Assay Degradation Products Water Content lt_points->tests acc_points->tests eval Assess data Determine shelf-life tests->eval

Caption: Logical workflow for a long-term and accelerated stability study.

Conclusion

While the existing computational data for this compound provides a foundational understanding of its physicochemical profile, rigorous experimental validation is essential for its progression in the drug development pipeline. The protocols detailed in this guide offer a systematic and robust framework for determining the aqueous and non-aqueous solubility, as well as the stability of this compound under various environmental conditions. The data generated from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. It is recommended that these experimental investigations be undertaken to build a comprehensive data package for this compound.

References

An In-depth Technical Guide to 1,4-Oxazepan-6-one Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1,4-Oxazepan-6-one hydrochloride is a heterocyclic organic compound belonging to the oxazepane class of molecules. The seven-membered ring structure, containing both nitrogen and oxygen heteroatoms, forms the core of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications in research and drug development, with a focus on presenting clear, actionable data for scientists in the field.

Physicochemical Properties

The fundamental properties of this compound have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂PubChem[1]
Molecular Weight 151.59 g/mol PubChem[1]
IUPAC Name 1,4-oxazepan-6-one;hydrochloridePubChem[1]
InChI Key HGCWRDZNZZRKTH-UHFFFAOYSA-NPubChem[1]
SMILES C1COCC(=O)CN1.ClPubChem[1]
CAS Number 2306265-53-0PubChem[1]

Commercial Suppliers

This compound and its derivatives are available from various commercial suppliers. The table below lists some of these suppliers, though it is important to note that availability and product specifications should be confirmed directly with the vendor.

SupplierRelated Compound(s) Offered
EchemiLists suppliers for 1,4-Oxazepan-6-one;hydrochloride[2]
Lucerna-Chem(S)-6-Methyl-1,4-oxazepan-6-ol (hydrochloride)[3]
AChemBlock1,4-oxazepan-6-amine dihydrochloride 97%[4]
Smolecule(R)-1,4-Oxazepan-6-ol hydrochloride[5]
ChemicalBook1,4-Oxazepin-6-ol, hexahydro-, hydrochloride (1:1), (6S)-[6]
Chiralen(S)-6-AMINO-1,4-OXAZEPAN-5-ONE HCL

Synthesis and Characterization

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Amino alcohol Amino alcohol Coupling Coupling Reaction Amino alcohol->Coupling Protected haloacetyl group Protected haloacetyl group Protected haloacetyl group->Coupling Deprotection Deprotection Coupling->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization HCl_Salt HCl Salt Formation Cyclization->HCl_Salt Final This compound HCl_Salt->Final

A potential synthetic workflow for this compound.

Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure of 1,4-oxazepane derivatives.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, confirming the elemental composition.

Potential Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[7]

Monoamine Reuptake Inhibition

Derivatives of the 1,4-oxazepane ring system have been investigated for their monoamine reuptake inhibitory activity. This suggests a potential therapeutic application in the treatment of depression, anxiety, and other neurological disorders. A patent for 1,4-oxazepane derivatives highlights their potential in this area.[8]

The proposed mechanism of action involves the binding of the oxazepane derivative to monoamine transporters (for serotonin, norepinephrine, and dopamine), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Monoamines) Monoamine Monoamines Vesicle->Monoamine Release Transporter Monoamine Transporter Monoamine->Transporter Reuptake Receptor Postsynaptic Receptors Monoamine->Receptor Binding Oxazepane 1,4-Oxazepane Derivative Oxazepane->Transporter Inhibition

Inhibition of monoamine reuptake by a 1,4-oxazepane derivative.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, researchers can adapt general methodologies for handling and characterizing similar chemical entities.

General Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid direct sunlight and moisture.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.

Purity Assessment using High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., mobile phase).

  • Instrumentation: Use a C18 reverse-phase column and a UV detector set to an appropriate wavelength.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience. While detailed experimental data for this specific compound is limited in publicly available literature, the information on the broader class of 1,4-oxazepanes provides a strong foundation for its use in research and drug development. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its chemical properties, a representative synthetic approach, and its potential role within the broader drug discovery and development landscape.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quantitative snapshot of this molecule.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂PubChem
Molecular Weight 151.59 g/mol PubChem
CAS Number 2306265-53-0PubChem
IUPAC Name 1,4-oxazepan-6-one;hydrochloridePubChem
Parent Compound 1,4-Oxazepan-6-onePubChem
Component Compounds 1,4-Oxazepan-6-one, Hydrochloric AcidPubChem

Introduction to the 1,4-Oxazepane Scaffold

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental building blocks in medicinal chemistry. The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in the design of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown a range of biological activities, including potential as anticonvulsants and antifungals. Their three-dimensional structure allows for specific interactions with biological targets, making them attractive candidates for drug development programs.

Notably, substituted 1,4-oxazepanes have been investigated as selective ligands for dopamine receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. The strategic modification of the 1,4-oxazepane scaffold allows for the fine-tuning of physicochemical properties and biological activity, a key aspect of modern drug design.

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative multi-step synthesis can be proposed based on established organic chemistry principles and published routes for analogous structures. The following protocol outlines a potential pathway.

Objective: To synthesize 1,4-Oxazepan-6-one from readily available starting materials, followed by conversion to its hydrochloride salt.

Materials:

  • Commercially available starting materials and reagents

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, separation funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Chromatography equipment for purification

  • Standard analytical instrumentation for characterization (NMR, MS)

Methodology:

Step 1: Synthesis of an N-protected aminoethoxy ethanol derivative

  • A suitable N-protected aminoethanol is reacted with a protected 2-bromoethanol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Step 2: Oxidation to the corresponding carboxylic acid

  • The alcohol from the previous step is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC).

  • The reaction conditions are carefully controlled to avoid over-oxidation or side reactions.

  • Work-up and purification are performed to isolate the pure carboxylic acid.

Step 3: Deprotection and intramolecular cyclization

  • The N-protecting group is removed under appropriate conditions (e.g., acid or hydrogenation).

  • The resulting amino acid undergoes an intramolecular cyclization, often promoted by a coupling agent or by heating, to form the 1,4-Oxazepan-6-one ring.

  • The crude product is purified to yield the desired lactam.

Step 4: Formation of the hydrochloride salt

  • The purified 1,4-Oxazepan-6-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol).

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Drug Discovery and Development Workflow

The development of a novel compound like a 1,4-oxazepane derivative into a therapeutic agent follows a structured, multi-stage process. The following diagram illustrates a typical workflow from initial concept to a potential drug candidate.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen Assay Development Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead SAR Establishment LeadOpt Lead Optimization Hit2Lead->LeadOpt ADMET Profiling InVivo In Vivo Efficacy & PK/PD Studies LeadOpt->InVivo Candidate Selection Tox Toxicology & Safety Pharmacology InVivo->Tox CMC CMC (Chemistry, Manufacturing, Controls) Tox->CMC Phase1 Phase I (Safety) CMC->Phase1 IND Filing Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3

Caption: A generalized workflow for small molecule drug discovery and development.

This workflow begins with the identification and validation of a biological target relevant to a disease. Subsequently, "hit" compounds with initial activity are identified through screening and then optimized through iterative cycles of chemical synthesis and biological testing to produce "lead" compounds with improved potency and drug-like properties. Promising lead compounds are then advanced to preclinical development to assess their efficacy and safety in animal models. If a compound demonstrates a favorable profile, it can proceed to clinical trials in humans.

Methodological & Application

Application Notes: 1,4-Oxazepan-6-one Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-Oxazepan-6-one hydrochloride, a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The inherent functionalities of this compound, a secondary amine and a ketone within a seven-membered ring, offer multiple reaction pathways for the introduction of molecular diversity.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,4-oxazepane ring system with a ketone at the 6-position. The hydrochloride salt form enhances its stability and handling properties. The 1,4-oxazepane motif is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This building block serves as a key starting material for the synthesis of substituted 1,4-oxazepanes, which are core components of various biologically active molecules.

Key Synthetic Transformations

The reactivity of this compound is centered around two primary functional groups: the secondary amine and the ketone.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide array of substituents.

  • Carbonyl Chemistry: The ketone at the 6-position is susceptible to nucleophilic attack and can be transformed into various functional groups. A key reaction is reductive amination, which allows for the introduction of an amino group at this position, leading to 1,4-oxazepan-6-amines.

Application in the Synthesis of Bioactive Molecules

The 1,4-oxazepane scaffold is a core structure in a variety of compounds with therapeutic potential. The versatility of this compound as a building block allows for the systematic exploration of chemical space around this scaffold to optimize biological activity.

Synthesis of Substituted 1,4-Oxazepanes via Reductive Amination

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of amines.[1] In the context of this compound, this reaction provides a direct route to 6-amino-1,4-oxazepane derivatives. These derivatives can serve as key intermediates for the synthesis of more complex molecules, including kinase inhibitors and receptor modulators.

The general workflow for the synthesis of substituted 1,4-oxazepanes from this compound involves two main steps: N-protection/functionalization followed by reductive amination of the ketone.

G start This compound n_functionalization N-Functionalization (e.g., Boc protection) start->n_functionalization reductive_amination Reductive Amination (Primary Amine, Reducing Agent) n_functionalization->reductive_amination product Substituted 6-Amino-1,4-Oxazepane Derivative reductive_amination->product deprotection Deprotection (optional) product->deprotection final_product Final Bioactive Molecule deprotection->final_product G cluster_0 Core Modification cluster_1 Introduction of Diversity cluster_2 Final Derivatization Start 1,4-Oxazepan-6-one hydrochloride Secondary Amine & Ketone N-Protected N-Boc-1,4-Oxazepan-6-one Protected Amine & Free Ketone Start->N-Protected Boc₂O, Base Reductive_Amination { Reductive Amination |  R-NH₂, NaBH(OAc)₃} N-Protected->Reductive_Amination Product N-Boc-6-(R-amino)-1,4-oxazepane Protected Amine & Substituted Amine Reductive_Amination->Product Deprotection { Deprotection |  TFA or HCl} Product->Deprotection Final_Amine 6-(R-amino)-1,4-oxazepane Free Secondary Amine & Substituted Amine Deprotection->Final_Amine

References

Application Notes and Protocols: Derivatization of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1,4-Oxazepan-6-one hydrochloride. This versatile scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The following sections detail common derivatization strategies, including N-acylation, N-alkylation, and reductive amination, providing researchers with the necessary information to generate novel analogs for drug discovery and development.

Overview of Derivatization Strategies

This compound possesses a secondary amine within its seven-membered ring, which serves as the primary site for derivatization. The adjacent carbonyl group can also be targeted for modifications. The principal strategies for modifying the secondary amine are:

  • N-Acylation: Introduction of an acyl group to the nitrogen atom.

  • N-Alkylation: Introduction of an alkyl or arylalkyl group to the nitrogen atom.

  • Reductive Amination: Reaction of the secondary amine with a carbonyl compound in the presence of a reducing agent to form a new carbon-nitrogen bond.

These derivatization techniques allow for the systematic exploration of the chemical space around the 1,4-oxazepan-6-one core, enabling the fine-tuning of physicochemical and pharmacological properties.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and solvent) may be necessary for specific substrates.

N-Acylation Protocol

N-acylation is a common method for introducing a wide variety of functional groups onto the nitrogen atom of 1,4-Oxazepan-6-one. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

General Procedure using an Acyl Chloride:

  • Preparation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide), add a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) at 0 °C.

  • Reaction: Slowly add the desired acyl chloride (1-1.2 equivalents) to the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetyl chlorideTriethylamineDichloromethane0 to RT2-485-95
Benzoyl chlorideDiisopropylethylamineTetrahydrofuran0 to RT4-680-90
Carboxylic Acid/EDC/HOBtN-MethylmorpholineN,N-DimethylformamideRT12-2470-85

Yields are representative and may vary depending on the specific substrate and reaction scale.

N-Alkylation Protocol

N-alkylation introduces alkyl or substituted alkyl groups, which can significantly impact the lipophilicity and basicity of the molecule.

General Procedure:

  • Preparation: To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

  • Reaction: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1-1.5 equivalents).

  • Monitoring: Heat the reaction mixture (typically between 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Benzyl bromidePotassium carbonateAcetonitrile806-875-90
Ethyl iodideCesium carbonateN,N-Dimethylformamide6012-1670-85
Methyl p-toluenesulfonatePotassium carbonateN,N-DimethylformamideRT to 508-1280-95

Yields are representative and may vary depending on the specific substrate and reaction scale.

Reductive Amination Protocol

Reductive amination is a powerful method for introducing a wide range of substituents via the formation of a new C-N bond.

General Procedure:

  • Preparation: To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran), add a weak acid (e.g., acetic acid, optional, to facilitate iminium ion formation).

  • Reaction: Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) in portions.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, filter, and concentrate. Purify the residue by column chromatography.

Table 3: Representative Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzaldehydeSodium triacetoxyborohydrideDichloroethaneRT4-880-95
AcetoneSodium cyanoborohydrideMethanolRT12-2465-80
CyclohexanoneH₂, Pd/CEthanolRT8-1670-85

Yields are representative and may vary depending on the specific substrate and reaction scale.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for the derivatization of this compound.

N_Acylation_Workflow start 1,4-Oxazepan-6-one Hydrochloride reaction Reaction (0°C to RT) start->reaction 1 reagents Acyl Chloride / Anhydride or Carboxylic Acid + Coupling Agent + Base (e.g., TEA, DIPEA) reagents->reaction 2 solvent Aprotic Solvent (e.g., DCM, THF, DMF) solvent->reaction 3 workup Aqueous Work-up & Extraction reaction->workup 4 purification Column Chromatography workup->purification 5 product N-Acylated 1,4-Oxazepan-6-one purification->product 6

Caption: General workflow for the N-acylation of 1,4-Oxazepan-6-one.

N_Alkylation_Workflow start 1,4-Oxazepan-6-one Hydrochloride reaction Reaction (60-100°C) start->reaction 1 reagents Alkyl Halide + Base (e.g., K₂CO₃, Cs₂CO₃) reagents->reaction 2 solvent Polar Aprotic Solvent (e.g., DMF, ACN) solvent->reaction 3 workup Filtration & Extraction reaction->workup 4 purification Column Chromatography workup->purification 5 product N-Alkylated 1,4-Oxazepan-6-one purification->product 6

Caption: General workflow for the N-alkylation of 1,4-Oxazepan-6-one.

Reductive_Amination_Workflow start 1,4-Oxazepan-6-one Hydrochloride reaction Reaction (RT) start->reaction 1 reagents Aldehyde or Ketone + Reducing Agent (e.g., NaBH(OAc)₃) reagents->reaction 2 solvent Solvent (e.g., DCE, MeOH) solvent->reaction 3 workup Aqueous Quench & Extraction reaction->workup 4 purification Column Chromatography workup->purification 5 product N-Substituted 1,4-Oxazepan-6-one purification->product 6

Caption: General workflow for the reductive amination of 1,4-Oxazepan-6-one.

Derivatization_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination start 1,4-Oxazepan-6-one Hydrochloride acylation R-COCl, Base start->acylation alkylation R-X, Base start->alkylation reductive_amination R₁R₂C=O, [H] start->reductive_amination product_acylation N-Acyl Derivative acylation->product_acylation product_alkylation N-Alkyl Derivative alkylation->product_alkylation product_reductive_amination N-Substituted Derivative reductive_amination->product_reductive_amination

Caption: Key derivatization pathways for 1,4-Oxazepan-6-one.

Application Notes and Protocols for the Reduction of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the ketone group in 1,4-Oxazepan-6-one hydrochloride to yield 1,4-Oxazepan-6-ol. The primary reducing agent discussed is sodium borohydride (NaBH₄), a mild and selective reagent for the reduction of aldehydes and ketones. Given the substrate is a hydrochloride salt, a neutralization step is incorporated prior to the reduction to ensure the efficiency of the reaction. This protocol is based on established procedures for the reduction of similar cyclic amino ketones.

Introduction

The 1,4-oxazepane scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The targeted synthesis and modification of these structures are of great interest in medicinal chemistry and drug development. The reduction of the ketone functionality in 1,4-Oxazepan-6-one is a key transformation to access the corresponding alcohol, 1,4-Oxazepan-6-ol, which can serve as a versatile intermediate for further functionalization. Sodium borohydride is an ideal reagent for this purpose due to its chemoselectivity for carbonyl groups, operational simplicity, and mild reaction conditions.

Chemical Transformation

The overall chemical transformation involves the conversion of a ketone to a secondary alcohol using sodium borohydride.

cluster_start Starting Material cluster_end Product ketone 1,4-Oxazepan-6-one reducing_agent 1. Base 2. NaBH4, CH3OH hcl • HCl alcohol 1,4-Oxazepan-6-ol reducing_agent->alcohol

Caption: General reaction scheme for the reduction.

Experimental Protocol

This protocol is divided into two main stages: the neutralization of the hydrochloride salt and the subsequent reduction of the ketone.

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Part 1: Neutralization of this compound

It is crucial to neutralize the amine hydrochloride to the free amine before proceeding with the reduction, as the acidic proton can react with sodium borohydride.

G start Start: 1,4-Oxazepan-6-one Hydrochloride dissolve Dissolve in CH₂Cl₂ start->dissolve neutralize Add saturated NaHCO₃ solution dissolve->neutralize extract Separate organic layer neutralize->extract dry Dry over Na₂SO₄ extract->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Free base: 1,4-Oxazepan-6-one concentrate->product

Caption: Workflow for the neutralization of the hydrochloride salt.

Procedure:

  • To a solution of this compound in dichloromethane, add a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free base of 1,4-Oxazepan-6-one.

Part 2: Reduction of the Ketone

This part of the protocol details the reduction of the free base of 1,4-Oxazepan-6-one to 1,4-Oxazepan-6-ol.

G start Start: 1,4-Oxazepan-6-one (free base) dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at 0 °C, then warm to RT add_nabh4->react quench Quench with Water react->quench concentrate Remove Methanol in vacuo quench->concentrate extract Extract with CH₂Cl₂ concentrate->extract dry Dry organic layer extract->dry purify Purify (e.g., Column Chromatography) dry->purify product Product: 1,4-Oxazepan-6-ol purify->product

Caption: Experimental workflow for the sodium borohydride reduction.

Procedure:

  • Dissolve the 1,4-Oxazepan-6-one (free base) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the cooled solution in small portions.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,4-Oxazepan-6-ol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the sodium borohydride reduction of cyclic ketones, which can be adapted for 1,4-Oxazepan-6-one.

ParameterValue/Condition
Substrate 1,4-Oxazepan-6-one (free base)
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry of NaBH₄ 1.5 - 2.0 equivalents
Solvent Methanol (CH₃OH)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Work-up Aqueous quench, extraction with CH₂Cl₂
Purification Column Chromatography (Silica Gel)
Expected Product 1,4-Oxazepan-6-ol
Expected Yield >85% (based on analogous reactions)

Characterization of the Product

The final product, 1,4-Oxazepan-6-ol, can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the disappearance of the ketone signal.

  • Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching of the reaction should be performed slowly and in an ice bath to control the exothermic reaction and hydrogen evolution.

  • All organic solvents are flammable and should be handled in a fume hood away from ignition sources.

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,4-Oxazepan-6-one hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a robust three-step process commencing from the readily available N-Boc-4-piperidone.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

  • N-Protection: The synthesis starts with the protection of the nitrogen atom of 4-piperidone with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-piperidone. This step ensures the stability of the amine functionality during the subsequent oxidation.

  • Baeyer-Villiger Oxidation: The N-Boc-4-piperidone undergoes a Baeyer-Villiger ring expansion. In this key step, the cyclic ketone is converted to a lactone, N-Boc-1,4-oxazepan-6-one, by oxidation with a peroxy acid.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently leads to the formation of the desired 1,4-Oxazepan-6-one as its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Deprotection & Salt Formation 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc₂O, Base N-Boc-1,4-oxazepan-6-one N-Boc-1,4-oxazepan-6-one N-Boc-4-piperidone->N-Boc-1,4-oxazepan-6-one Peroxy Acid 1,4-Oxazepan-6-one_Hydrochloride 1,4-Oxazepan-6-one Hydrochloride N-Boc-1,4-oxazepan-6-one->1,4-Oxazepan-6-one_Hydrochloride HCl

Figure 1. Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-4-piperidone

While N-Boc-4-piperidone is commercially available, this protocol outlines its synthesis from 4-piperidone hydrochloride for instances where in-house preparation is preferred.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
4-Piperidone hydrochloride135.61100 g0.737
Di-tert-butyl dicarbonate (Boc₂O)218.25168 g0.770
Triethylamine (TEA)101.19210 mL (152 g)1.50
Dichloromethane (DCM)84.931 L-
Water18.02500 mL-
Brine-200 mL-
Anhydrous Sodium Sulfate142.0450 g-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone hydrochloride (100 g, 0.737 mol) and dichloromethane (1 L).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add triethylamine (210 mL, 1.50 mol) to the suspension over 30 minutes, maintaining the temperature below 10 °C.

  • To the resulting mixture, add a solution of di-tert-butyl dicarbonate (168 g, 0.770 mol) in dichloromethane (200 mL) dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 250 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N-Boc-4-piperidone as a white solid.

Expected Yield: 85-95%

Step 2: Baeyer-Villiger Oxidation to N-Boc-1,4-oxazepan-6-one

This step involves the ring expansion of the N-Boc-4-piperidone using a peroxy acid.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
N-Boc-4-piperidone199.25100 g0.502
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 (for 100%)134 g~0.602
Dichloromethane (DCM)84.931.5 L-
Saturated Sodium Bicarbonate Solution-1 L-
Saturated Sodium Sulfite Solution-500 mL-
Brine-500 mL-
Anhydrous Magnesium Sulfate120.3750 g-

Procedure:

  • In a 3 L three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and an addition funnel, dissolve N-Boc-4-piperidone (100 g, 0.502 mol) in dichloromethane (1 L).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of m-CPBA (~77%, 134 g, approx. 0.602 mol) in dichloromethane (500 mL).

  • Add the m-CPBA solution dropwise to the cooled solution of N-Boc-4-piperidone over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then let it warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium sulfite solution (500 mL) to destroy excess peroxide.

  • Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 300 mL) and brine (500 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,4-oxazepan-6-one.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Yield: 70-85%

Step 3: Deprotection and Formation of this compound

This final step removes the Boc protecting group and forms the hydrochloride salt in a one-pot procedure.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
N-Boc-1,4-oxazepan-6-one215.25100 g0.465
4 M HCl in 1,4-Dioxane-500 mL2.0
Diethyl Ether74.121 L-

Procedure:

  • To a 2 L round-bottom flask, add N-Boc-1,4-oxazepan-6-one (100 g, 0.465 mol).

  • Under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (500 mL, 2.0 mol) to the starting material at room temperature.

  • Stir the resulting solution at room temperature for 4-6 hours. Gas evolution (CO₂) should be observed.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion of the reaction, add diethyl ether (1 L) to the reaction mixture to precipitate the hydrochloride salt.

  • Stir the suspension for 30 minutes and then collect the solid product by filtration.

  • Wash the filter cake with diethyl ether (2 x 200 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white solid.

Expected Yield: 90-98%

III. Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1N-Protection4-Piperidone hydrochlorideBoc₂O, TEADCM0 - RT12-1685-95
2Baeyer-Villiger OxidationN-Boc-4-piperidonem-CPBADCM0 - RT24-4870-85
3Deprotection & Salt FormationN-Boc-1,4-oxazepan-6-one4 M HCl in 1,4-Dioxane1,4-DioxaneRT4-690-98

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀ClNO₂
Molecular Weight151.59 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point188-192 °C (decomposes)
SolubilitySoluble in water, methanol. Insoluble in diethyl ether, hexane.

IV. Logical Relationships and Signaling Pathways

The logical progression of the synthesis is straightforward, with the product of each step serving as the substrate for the next. The key transformation is the Baeyer-Villiger oxidation, which regioselectively inserts an oxygen atom adjacent to the carbonyl group and away from the nitrogen atom, a typical outcome for such reactions.

logical_flow Start Commercially Available 4-Piperidone or N-Boc-4-piperidone Step1 N-Boc Protection (if starting from 4-piperidone) Start->Step1 Step2 Baeyer-Villiger Oxidation Start->Step2 N-Boc-4-piperidone (if starting directly) Step1->Step2 N-Boc-4-piperidone Step3 Acidic Deprotection & HCl Salt Formation Step2->Step3 N-Boc-1,4-oxazepan-6-one End Final Product: 1,4-Oxazepan-6-one Hydrochloride Step3->End

Figure 2. Logical flow of the synthesis process.

For further inquiries or customized process development, please contact our technical support team.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Oxazepan-6-one hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the intramolecular cyclization of an N-protected aminoethoxy acetyl chloride, followed by deprotection and salt formation. This multi-step process requires careful control of reaction conditions to achieve a high yield.

Q2: What are the critical starting materials for this synthesis?

The key starting materials are typically a protected 2-(2-aminoethoxy)acetic acid derivative. The choice of the protecting group for the amine is crucial to prevent side reactions and to allow for easy removal in the final steps of the synthesis.

Q3: What are the most common side reactions to be aware of?

The most prevalent side reactions include intermolecular polymerization of the starting material, which can significantly reduce the yield of the desired cyclic product. Incomplete cyclization and the formation of dimers are also potential issues that need to be monitored.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of the starting material, the intermediate products, and the final product, helping to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low to no yield of 1,4-Oxazepan-6-one after cyclization.

  • Question: I am not observing the formation of my desired product after the cyclization step. What could be the issue?

  • Answer: A low or non-existent yield is often attributed to several factors. Firstly, ensure the quality and purity of your starting materials, as impurities can inhibit the reaction. Secondly, the reaction conditions, such as temperature and concentration, are critical for successful cyclization. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high-dilution conditions is often beneficial. Finally, the choice of base and solvent can significantly impact the reaction outcome.

Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.

  • Question: My reaction seems to stall, and I'm left with a large amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to insufficient reaction time or inadequate temperature. Consider extending the reaction time and monitoring the progress by TLC or LC-MS. A modest increase in temperature may also improve the reaction rate, but be cautious as this can also promote side reactions. Ensure that the base used is sufficiently strong and added in the correct stoichiometric amount to facilitate the cyclization.

Problem 3: Difficulty in purifying the final product, this compound.

  • Question: I am struggling to obtain a pure sample of this compound. What purification techniques are recommended?

  • Answer: Purification of the hydrochloride salt can be challenging due to its high polarity and water solubility. Recrystallization is often the most effective method for purification. A suitable solvent system, such as ethanol/ether or isopropanol/acetone, can be used to induce crystallization. If recrystallization is not effective, column chromatography using silica gel with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide for the free base) can be employed before converting to the hydrochloride salt.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions

EntryBaseSolventConcentration (M)Temperature (°C)Reaction Time (h)Yield (%)
1TriethylamineDichloromethane0.1251245
2TriethylamineDichloromethane0.01252465
3DiisopropylethylamineDichloromethane0.01252472
4TriethylamineAcetonitrile0.01401868
5DiisopropylethylamineAcetonitrile0.01401875

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid

  • Dissolve 2-(2-aminoethoxy)acetic acid (1 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

Protocol 2: Intramolecular Cyclization to form N-Boc-1,4-Oxazepan-6-one

  • Dissolve N-Boc-2-(2-aminoethoxy)acetic acid (1 eq) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of diisopropylethylamine (DIPEA, 3 eq) in a large volume of anhydrous DCM to create high-dilution conditions (0.01 M).

  • Slowly add the acid chloride solution to the DIPEA solution over 4-6 hours using a syringe pump at room temperature.

  • Stir the reaction for an additional 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-1,4-Oxazepan-6-one.

Protocol 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-1,4-Oxazepan-6-one in a minimal amount of ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (5 eq) and stir at room temperature for 4 hours.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection & Salt Formation A 2-(2-aminoethoxy)acetic acid B N-Boc-2-(2-aminoethoxy)acetic acid A->B Boc₂O, NaHCO₃ C N-Boc-1,4-Oxazepan-6-one B->C 1. (COCl)₂, DMF 2. DIPEA, High Dilution D This compound C->D 4M HCl in Dioxane troubleshooting_guide cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield of Cyclized Product check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Concentration, Temp.) start->check_conditions check_reagents Verify Reagent Stoichiometry (Base, Coupling Agents) start->check_reagents solution_purity Purify Starting Materials check_purity->solution_purity Impure? solution_dilution Implement High Dilution Conditions check_conditions->solution_dilution Concentration > 0.01M? solution_temp_time Adjust Temperature and Time check_conditions->solution_temp_time Sub-optimal? solution_reagents Optimize Base and Solvent check_reagents->solution_reagents Incorrect? signaling_pathway cluster_cell Target Cell receptor Target Receptor g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Produces kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response Phosphorylates drug 1,4-Oxazepan-6-one (Hypothetical Drug) drug->receptor Binds and Activates

stability issues of 1,4-Oxazepan-6-one hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 1,4-Oxazepan-6-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container at 4°C, protected from light and moisture. For short-term storage, such as during experimental use, maintaining these conditions as much as possible is advisable to prevent degradation.

Q2: Is this compound sensitive to pH?

A2: Yes. The molecule contains a lactam (a cyclic amide) and an ether linkage. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the opening of the seven-membered ring.[1][2][3][4] The ether linkage is generally more stable but can be susceptible to cleavage under strong acidic conditions.[5][6] Therefore, it is crucial to control the pH of your solutions.

Q3: What solvents are recommended for dissolving this compound?

A3: As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions. For organic solvents, polar protic solvents like methanol or ethanol may be suitable. It is always recommended to perform a small-scale solubility test before proceeding with your main experiment.

Q4: Is the compound sensitive to light or temperature?

A4: While specific photostability data is not available, it is good laboratory practice to protect solutions from prolonged exposure to direct light.[3] Thermally, the compound may degrade at elevated temperatures. Forced degradation studies are typically conducted at temperatures ranging from 40°C to 80°C to assess thermal stability.[7][8][9]

Q5: What are the likely degradation products?

A5: The primary degradation pathway is expected to be the hydrolysis of the lactam bond. Under acidic or basic conditions, this would result in the formation of an amino acid derivative. Under strongly acidic conditions, cleavage of the ether linkage is also a possibility.

Troubleshooting Guide

Q1: I am seeing an unexpected peak in my HPLC analysis after dissolving the compound in a buffer. What could be the cause?

A1: This is likely a degradation product. Consider the following:

  • pH of the buffer: The lactam ring in this compound is susceptible to hydrolysis.[1][2][3][4] If your buffer is acidic or basic, this could be causing the compound to degrade. It is advisable to use a buffer with a pH as close to neutral as possible if the experiment allows.

  • Age of the solution: How long was the solution stored before analysis? Even in a neutral buffer, some degradation can occur over time. It is recommended to use freshly prepared solutions for analysis.

  • Temperature: Was the solution exposed to high temperatures? This could accelerate hydrolysis.

Q2: My compound seems to have poor stability in my aqueous formulation. How can I investigate this?

A2: A systematic stability study is recommended. This involves exposing the compound in your formulation to various stress conditions, such as different pH levels, temperatures, and light exposure, over a set period.[7][8][9] By analyzing samples at different time points, you can determine the rate of degradation and identify the conditions that are causing the instability.

Q3: The solubility of my this compound seems to decrease at low pH. Why is this happening?

A3: While the hydrochloride salt form generally enhances aqueous solubility, at very low pH, the solubility of hydrochloride salts can sometimes decrease due to the common ion effect.[10]

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate expected trends based on the chemical structure.

Stress ConditionParametersDurationAssay (%)Major Degradant(s) Formed
Acid Hydrolysis 0.1 M HCl, 60°C24 hours85.2~12%
Base Hydrolysis 0.1 M NaOH, 60°C8 hours79.8~18%
Oxidative 3% H₂O₂, RT24 hours95.1~4%
Thermal 80°C, solid state48 hours98.6<2%
Photolytic ICH compliant light exposure, solution24 hours97.3~2%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To assess the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[8]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in a stability chamber at 80°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

5. Sampling and Analysis:

  • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid, detection at a suitable wavelength).

6. Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (80°C, Solid) prep->thermal photo Photolytic (ICH Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to Target Conc. neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for a forced degradation study.

G cluster_investigation Investigation Steps cluster_conclusion Potential Causes start Unexpected Peak Observed in HPLC q1 Is the sample freshly prepared? start->q1 q2 What is the pH of the solvent/buffer? q1->q2 Yes c1 Degradation over time q1->c1 No q3 Was the sample exposed to heat or light? q2->q3 Neutral c2 pH-induced hydrolysis q2->c2 Acidic/Basic q3->c1 No q3->c2 No c3 Thermal/Photolytic degradation q3->c3 Yes

References

troubleshooting guide for the synthesis of 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepane derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired 1,4-oxazepane product. What are the potential causes and solutions?

  • Answer: Low or no yield in 1,4-oxazepane synthesis can stem from several factors. Here's a breakdown of common issues and how to address them:

    • Substrate Reactivity: The nature of your starting materials is critical. For instance, in enantioselective desymmetrization of 3-substituted oxetanes, the choice of the N-substituent on the amine can significantly impact the yield. Using an N-methyl group has been reported to result in poor yield (30%), while an N-Boc (tert-butyloxycarbonyl) protecting group may lead to no product at all, likely due to the decreased nucleophilicity of the amine.[1] In contrast, N-allyl and N-phenyl groups have been shown to provide good to high yields.[1]

    • Reaction Conditions: The reaction conditions must be optimized. In some cases, heating the reaction mixture is necessary. For example, the enantioselective desymmetrization of a particular amine did not proceed at 25°C, but upon heating to 45°C, the desired benz[2][3]oxazepine was formed in 62% yield.[3]

    • Catalyst Choice: The selection of a suitable catalyst is crucial. In chiral phosphoric acid-catalyzed reactions, the structure of the catalyst can dramatically affect both yield and enantioselectivity. It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate.

    • Protecting Group Strategy: For the synthesis of 1,4-oxazepane-2,5-diones, N-acyl amino acids lacking a third substituent at the nitrogen may fail to undergo ring-closure. The use of a removable protecting group like PMB (p-methoxybenzyl) can be effective in these cases.[4]

Parameter Condition Observed Outcome Potential Solution
N-Substituent N-MethylPoor yield (30%) and enantioselectivity (65% ee)[1]Consider using N-allyl or N-phenyl substituents.
N-BocNo product[1]Use a different protecting group that does not significantly reduce amine nucleophilicity.
Temperature 25°CNo product[3]Increase the reaction temperature (e.g., to 45°C).
Protecting Group N-acyl (unsubstituted)Failure of ring-closure[4]Employ a removable protecting group like PMB.[4]

2. Formation of a Complex Mixture of Products

  • Question: My reaction is producing a complex and difficult-to-separate mixture of products. What could be the reason for this?

  • Answer: The formation of a complex mixture of products often indicates the presence of side reactions or lack of selectivity. A key factor can be the electronic properties of your substrates. For example, in the synthesis of chiral 1,4-benzoxazepines, introducing a methoxy group at the meta position of a starting amine resulted in a complex mixture of products after 72 hours.[3] In such cases, it is advisable to re-evaluate the substrate design or explore alternative synthetic routes.

3. Poor Diastereoselectivity or Formation of Inseparable Diastereomers

  • Question: I am obtaining a mixture of diastereomers that are difficult or impossible to separate by chromatography. How can I improve the diastereoselectivity or facilitate separation?

  • Answer: Achieving high diastereoselectivity in the formation of a seven-membered ring can be challenging. When direct separation of diastereomers is not feasible, a post-synthesis modification can be a viable strategy. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the initial products were often a mixture of inseparable diastereomers. However, catalytic hydrogenation of a nitro group on the aromatic ring improved the separability of the resulting diastereomeric anilines, allowing for the isolation of the major isomers.[5][6]

Problem Proposed Solution Example
Inseparable DiastereomersPost-synthesis modificationCatalytic hydrogenation of a nitro group to the corresponding aniline can alter the physical properties of the diastereomers, facilitating their separation.[5][6]

4. Undesired Side Reactions

  • Question: I am observing unexpected side products in my reaction. What are some common side reactions and how can I avoid them?

  • Answer: Undesired side reactions can compete with the desired ring formation. One common issue is the cleavage of the heterocyclic scaffold under certain conditions. For example, during the hydrogenation of a 1,4-oxazepane derivative bearing a nitro group and a chloro substituent, cleavage of the heterocyclic ring was observed.[5] In such instances, alternative reduction methods or a different protecting group strategy should be considered.

Experimental Protocols

General Procedure for the Synthesis of Substituted Oxetanes (Starting Materials)

This protocol is adapted from a reported synthesis of starting materials for 1,4-benzoxazepine synthesis.[1]

Procedure A: From 1-(bromomethyl)-2-nitrobenzene derivatives [1]

  • Charge a round-bottom flask with the corresponding 1-(bromomethyl)-2-nitrobenzene (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents).

  • Dissolve the contents in acetonitrile.

  • Add oxetan-3-ol (1.3 equivalents) to the reaction mixture.

  • Stir the mixture until the starting material has been fully converted, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture through Celite and wash the filter cake with an excess of ethyl acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Procedure B: From oxetan-3-ol and benzyl bromide derivatives [1]

  • Suspend sodium hydride (NaH, 60 wt%, 1.2 equivalents) in tetrahydrofuran (THF, 0.5 M) in a round-bottom flask at 0°C.

  • Add oxetan-3-ol (1.0 equivalent) dropwise to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the corresponding benzyl bromide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 60°C overnight.

  • Allow the mixture to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether (Et₂O).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials Preparation cluster_reaction Ring Formation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start1 Starting Material A (e.g., Substituted Amine) reaction Intramolecular Cyclization / Ring Opening start1->reaction start2 Starting Material B (e.g., Substituted Oxetane) start2->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification analysis NMR, MS, etc. purification->analysis product 1,4-Oxazepane Derivative analysis->product

Caption: General experimental workflow for the synthesis of 1,4-oxazepane derivatives.

troubleshooting_guide cluster_solutions Potential Solutions start Low or No Yield? solution1 Check Substrate Reactivity (e.g., N-substituent) start->solution1 Yes solution2 Optimize Reaction Conditions (e.g., Temperature, Catalyst) start->solution2 Yes solution3 Re-evaluate Protecting Group Strategy start->solution3 Yes complex_mixture Complex Mixture? start->complex_mixture No solution4 Investigate Substrate Electronic Effects complex_mixture->solution4 Yes diastereomers Inseparable Diastereomers? complex_mixture->diastereomers No solution5 Post-synthesis Modification (e.g., Hydrogenation) diastereomers->solution5 Yes

Caption: Troubleshooting decision tree for common issues in 1,4-oxazepane synthesis.

References

Technical Support Center: Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1,4-Oxazepan-6-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Alternative Synthetic Route Overview

A viable alternative synthesis for this compound involves a three-step process starting from commercially available 1-benzyl-4-piperidone. This route includes:

  • N-Boc Protection: Protection of the secondary amine of a 4-piperidone derivative.

  • Baeyer-Villiger Oxidation: Ring expansion of the protected 4-piperidone to the corresponding 1,4-oxazepan-6-one.

  • Deprotection and Hydrochloride Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Methodology:

  • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

Methodology:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a chlorinated solvent like dichloromethane.

  • Add a solid buffer such as sodium bicarbonate or disodium hydrogen phosphate (2-3 equivalents).

  • Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Step 3: Synthesis of this compound

Methodology:

  • Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1 equivalent) in an anhydrous solvent such as 1,4-dioxane or diethyl ether.

  • Cool the solution to 0 °C and slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane, 3-4 equivalents).[1][2][3][4]

  • Stir the mixture at room temperature for 1-4 hours. The product will often precipitate as a white solid.[1]

  • Monitor the deprotection via TLC.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

Data Presentation

StepCompound NameStarting MaterialReagentsTypical YieldPurity
1tert-butyl 4-oxopiperidine-1-carboxylate4-piperidone monohydrate hydrochlorideDi-tert-butyl dicarbonate, Triethylamine85-95%>95%
2tert-butyl 6-oxo-1,4-oxazepane-4-carboxylatetert-butyl 4-oxopiperidine-1-carboxylatem-CPBA, NaHCO₃60-75%>97%
3This compoundtert-butyl 6-oxo-1,4-oxazepane-4-carboxylateHCl in dioxane90-98%>98%

Note: Yields and purity are estimates based on analogous reactions and may vary depending on experimental conditions.

Visualizations

Synthetic_Pathway Start 4-Piperidone Derivative Intermediate1 N-Boc-4-piperidone Start->Intermediate1 Boc₂O, Base Intermediate2 N-Boc-1,4-Oxazepan-6-one Intermediate1->Intermediate2 m-CPBA (Baeyer-Villiger) FinalProduct 1,4-Oxazepan-6-one HCl Intermediate2->FinalProduct HCl in Dioxane

Caption: Synthetic pathway to this compound.

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Baeyer-Villiger Oxidation cluster_step3 Step 3: Deprotection & Salt Formation s1_react Reaction Setup s1_monitor TLC Monitoring s1_react->s1_monitor s1_workup Aqueous Workup s1_monitor->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_react Reaction Setup at 0°C s1_purify->s2_react s2_monitor TLC/LC-MS Monitoring s2_react->s2_monitor s2_quench Quenching s2_monitor->s2_quench s2_workup Aqueous Workup s2_quench->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s3_react Reaction with HCl/Dioxane s2_purify->s3_react s3_precipitate Precipitation s3_react->s3_precipitate s3_isolate Filtration & Drying s3_precipitate->s3_isolate

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Oxazepan-6-one hydrochloride from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low yield of 1,4-Oxazepan-6-one after cyclization Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or gradually increasing the temperature, ensuring it does not lead to degradation.
Inefficient mixing in the larger reactor, leading to localized concentration gradients.Optimize the agitation speed and impeller design for the pilot plant reactor to ensure homogeneous mixing. Computational Fluid Dynamics (CFD) modeling can be beneficial.
Decomposition of the product under the reaction conditions.Perform stability studies of the product at the reaction temperature. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time, or using a more active catalyst if applicable.
Formation of polymeric byproducts High concentration of reactants favoring intermolecular reactions.Employ high-dilution principles by adding the linear precursor slowly to the reaction mixture at an elevated temperature. This favors the intramolecular cyclization over intermolecular polymerization.
Presence of bifunctional impurities in starting materials.Ensure high purity of starting materials through rigorous quality control and purification of incoming raw materials.
Incomplete conversion to the hydrochloride salt Insufficient amount of hydrochloric acid added.Use a slight excess of hydrochloric acid (e.g., 1.05-1.1 equivalents) to ensure complete salt formation. The amount can be monitored and adjusted using pH measurements.
Poor solubility of the free base in the chosen solvent for salt formation.Select a solvent system where both the free base and the hydrochloride salt have appropriate solubility profiles. A mixture of solvents, such as isopropanol and water, can be effective.
Product discoloration Presence of trace metal impurities from the reactor or reagents.Use glass-lined or other appropriate corrosion-resistant reactors. Ensure all reagents are of high purity and free from metal contaminants.
Oxidation of the product or impurities.Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in isolating the product Product is too soluble in the crystallization solvent.Perform solubility studies to identify a suitable anti-solvent to induce precipitation. A combination of a good solvent and an anti-solvent is often effective for crystallization.
Formation of an oil instead of a crystalline solid.Adjust the cooling rate during crystallization; slower cooling often promotes the formation of crystals. Seeding with a small amount of pure crystalline product can also initiate crystallization.

Frequently Asked Questions (FAQs)

Synthesis and Process Optimization

  • Q1: What is a recommended synthetic route for the pilot-plant scale synthesis of 1,4-Oxazepan-6-one?

    A plausible and scalable route involves a two-step process:

    • Amidation: Reaction of diethanolamine with an activated carboxylic acid derivative (e.g., a chloroacetyl chloride or an ester like ethyl chloroacetate) to form the N-substituted diethanolamine precursor.

    • Intramolecular Cyclization (Dieckmann-like condensation): Base-mediated intramolecular cyclization of the precursor to form the 1,4-Oxazepan-6-one ring. This is followed by acidification to yield the hydrochloride salt.

  • Q2: What are the critical process parameters to control during the cyclization step?

    The critical parameters for the cyclization step are:

    • Temperature: To balance reaction rate and minimize byproduct formation.

    • Reaction Time: To ensure complete conversion without product degradation.

    • Base Selection and Stoichiometry: A strong, non-nucleophilic base is typically used. The stoichiometry must be carefully controlled.

    • Concentration: As discussed in the troubleshooting guide, maintaining high dilution is crucial to favor intramolecular cyclization.

  • Q3: How can I monitor the progress of the reaction at a pilot scale?

    In-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is a robust method to monitor the disappearance of the starting material and the formation of the product. Other techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can also be adapted for this purpose.

Purification and Isolation

  • Q4: What is the best method for purifying this compound at a pilot scale?

    Crystallization is the most common and scalable purification method for hydrochloride salts. The choice of solvent is critical. A common approach is to dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and then add an anti-solvent (e.g., ethyl acetate, diethyl ether) to induce precipitation of the pure hydrochloride salt.[1]

  • Q5: How can I remove water from the final product?

    If the product is isolated from an aqueous medium, residual water can be removed by azeotropic distillation with a suitable solvent like toluene or by drying the crystalline product under vacuum at an elevated temperature (ensure the temperature is below the decomposition point).

Safety Considerations

  • Q6: What are the primary safety concerns when scaling up this synthesis?

    Key safety considerations include:

    • Handling of Corrosive Reagents: Both hydrochloric acid and some of the bases used can be corrosive. Appropriate personal protective equipment (PPE) and handling procedures are necessary.

    • Exothermic Reactions: The amidation and neutralization steps can be exothermic. The heat generated must be carefully managed in a pilot plant reactor through controlled addition rates and efficient cooling systems.

    • Solvent Handling: Many organic solvents are flammable. The pilot plant must be equipped with appropriate ventilation and fire suppression systems.

Experimental Protocols

Proposed Pilot-Scale Synthesis of this compound

Step 1: Synthesis of 2-((2-hydroxyethyl)(2-oxo-2-ethoxyethyl)amino)ethanol

  • Charge a suitable glass-lined reactor with diethanolamine and a suitable solvent (e.g., toluene).

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add ethyl chloroacetate to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by HPLC until the diethanolamine is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Intramolecular Cyclization and Hydrochloride Salt Formation

  • In a separate reactor, prepare a solution of a strong base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

  • Heat the base solution to reflux.

  • Slowly add a solution of the crude product from Step 1 in the same solvent to the refluxing base solution over several hours to maintain high dilution.

  • After the addition is complete, continue to reflux for an additional 2-4 hours and monitor the formation of 1,4-Oxazepan-6-one by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add a solution of hydrochloric acid in isopropanol to adjust the pH to acidic (pH 1-2).

  • The hydrochloride salt should precipitate. Cool the mixture further to 0-5 °C to maximize precipitation.

  • Isolate the solid product by filtration and wash with a cold solvent (e.g., cold isopropanol or diethyl ether).

  • Dry the product under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization & Salt Formation node_s1_start Start: Diethanolamine & Toluene node_s1_cool Cool to 0-5 °C node_s1_start->node_s1_cool node_s1_add Slowly add Ethyl Chloroacetate node_s1_cool->node_s1_add node_s1_react React at RT for 12-18h node_s1_add->node_s1_react node_s1_ipc IPC (HPLC) node_s1_react->node_s1_ipc node_s1_workup Aqueous Work-up & Concentration node_s1_ipc->node_s1_workup Reaction Complete node_s1_product Crude N-substituted Diethanolamine node_s1_workup->node_s1_product node_s2_add_product Slowly add Crude Product node_s1_product->node_s2_add_product node_s2_base Prepare NaOEt in Ethanol node_s2_reflux Heat to Reflux node_s2_base->node_s2_reflux node_s2_reflux->node_s2_add_product node_s2_reflux2 Reflux for 2-4h node_s2_add_product->node_s2_reflux2 node_s2_ipc IPC (HPLC) node_s2_reflux2->node_s2_ipc node_s2_cool Cool to RT node_s2_ipc->node_s2_cool Cyclization Complete node_s2_acidify Acidify with HCl in IPA node_s2_cool->node_s2_acidify node_s2_precipitate Precipitate & Cool to 0-5 °C node_s2_acidify->node_s2_precipitate node_s2_isolate Filter, Wash & Dry node_s2_precipitate->node_s2_isolate node_s2_final 1,4-Oxazepan-6-one HCl node_s2_isolate->node_s2_final

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Product Degradation issue->cause3 cause4 Polymerization issue->cause4 solution1 Optimize Time/Temp (IPC Monitoring) cause1->solution1 solution2 Improve Agitation (CFD Modeling) cause2->solution2 solution3 Conduct Stability Study (Lower Temp) cause3->solution3 solution4 Employ High Dilution (Slow Addition) cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Comparative Spectral Data Analysis: 1,4-Oxazepan-6-one Hydrochloride and Alternative Cyclic Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative spectral analysis of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest, with two common cyclic amides (lactams): piperidin-2-one and ε-caprolactam. By examining their predicted and experimentally observed spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer a foundational reference for researchers working with these and similar molecular scaffolds.

Executive Summary

This guide presents a side-by-side comparison of the key spectral features of this compound and its alternatives. While experimental data for the target compound is not publicly available, its expected spectral characteristics are inferred from its structure and compared against the known data of piperidin-2-one and ε-caprolactam. All quantitative data is summarized in clear, tabular formats. Detailed experimental protocols for acquiring NMR, IR, and mass spectra are also provided to ensure reproducibility and methodological consistency in your own research.

Introduction to the Compared Compounds

This compound is a seven-membered heterocyclic compound containing both an ether and an amide functional group within its ring. The hydrochloride salt form suggests its potential use in pharmaceutical formulations.

Piperidin-2-one (δ-valerolactam) is a six-membered cyclic amide, a common structural motif in many biologically active compounds.

ε-Caprolactam is a seven-membered cyclic amide, widely used in the production of Nylon-6, and also serves as a valuable building block in organic synthesis.

Spectral Data Comparison

The following tables summarize the expected and observed spectral data for the three compounds.

¹H NMR Spectral Data Comparison
CompoundFunctional Group ProtonsChemical Shift (ppm)Multiplicity
This compound -CH₂-C(=O)-~2.5 - 2.8Triplet
-NH-CH₂-~3.2 - 3.5Triplet
-O-CH₂-~3.7 - 4.0Triplet
-CH₂-O-~3.8 - 4.1Triplet
>NH₂⁺- (as hydrochloride)Broad singletVariable
Piperidin-2-one [1]-CH₂-C(=O)-~2.34Triplet
-NH-CH₂-~3.31Triplet
-CH₂-CH₂-CH₂-~1.52-2.00Multiplet
ε-Caprolactam [2][3][4]-CH₂-C(=O)-~2.4Triplet
-NH-CH₂-~3.25Triplet
-(CH₂)₃-~1.53-1.83Multiplet
¹³C NMR Spectral Data Comparison
CompoundCarbon AtomChemical Shift (ppm)
This compound C=O~170 - 175
-CH₂-N-~40 - 50
-CH₂-O-~65 - 75
-CH₂-C(=O)-~30 - 40
Piperidin-2-one C=O~175
-CH₂-N-~42
-CH₂-C(=O)-~31
-CH₂-CH₂-CH₂-~21, 23
ε-Caprolactam [5][6][7]C=O~179
-CH₂-N-~42
-CH₂-C(=O)-~36
-(CH₂)₃-~23, 29, 30
IR Spectral Data Comparison
CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound N-H stretch (amide)~3200 - 3400 (broad)
C-H stretch (alkane)~2850 - 3000
C=O stretch (amide)~1650 - 1680
C-N stretch~1200 - 1350
C-O-C stretch (ether)~1050 - 1150
Piperidin-2-one [8]N-H stretch (amide)~3280
C-H stretch (alkane)~2860 - 2940
C=O stretch (amide)~1660
ε-Caprolactam [9][10][11]N-H stretch (amide)~3200 - 3400
C-H stretch (alkane)~2850 - 2950
C=O stretch (amide)~1670
Mass Spectrometry Data Comparison
CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound 115 (free base)Expected fragments from loss of CO, C₂H₄O, and cleavage of the oxazepane ring.
Piperidin-2-one [12][13]9970, 55, 42
ε-Caprolactam [14][15][16]11384, 55, 42

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift referencing. For hydrochloride salts, D₂O or DMSO-d₆ are often suitable.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

    • For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice depends on the volatility and thermal stability of the compound.

  • Ionization: Ionize the sample using an appropriate technique.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often leads to extensive fragmentation, providing structural information.[17][18]

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules, often used in LC-MS. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizing the Workflow

The following diagrams illustrate the general workflows for spectral data analysis and a logical relationship for compound characterization.

Spectral_Data_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectral data analysis.

Compound_Characterization_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_conclusion Conclusion H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Verified Molecular Structure Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Logical relationship for compound characterization.

References

Comparative Biological Activity of 1,4-Oxazepan-6-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs of 1,4-Oxazepan-6-one. Due to a lack of publicly available data on 1,4-Oxazepan-6-one hydrochloride, this guide focuses on structurally related compounds to highlight the potential therapeutic applications of the 1,4-oxazepane scaffold.

The 1,4-oxazepane ring system is a versatile scaffold that has been investigated for a range of biological activities. Analogs have shown promise in several areas, including anticonvulsant, antipsychotic (through dopamine receptor modulation), and antimicrobial applications. This guide summarizes key findings, presents available quantitative data for comparison, and provides detailed experimental protocols to support further research and development.

Comparative Biological Data

The following tables summarize the reported biological activities of various 1,4-oxazepane analogs. It is important to note that these are not direct comparisons with this compound but with its structural relatives.

Table 1: Anticonvulsant Activity of 6-amino-1,4-oxazepane-3,5-dione Derivatives

CompoundR-groupMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)
1a H5075
1b CH₃5050
1c CH₂CH₃2525
1d (CH₂)₂CH₃00
1e (CH₂)₃CH₃5050
Phenytoin (Standard) -100-
Ethosuximide (Standard) --100

Data sourced from studies on 6-amino-1,4-oxazepane-3,5-dione derivatives, which are structurally distinct from 1,4-Oxazepan-6-one but share the core oxazepane ring.

Table 2: Dopamine D4 Receptor Affinity of Substituted 1,4-Oxazepane Derivatives

CompoundKi (nM) for D₄ Receptor
Analog A H4-chlorophenyl15
Analog B CH₃4-chlorophenyl25
Analog C H2-methoxyphenyl40
Clozapine (Standard) --9

This data is representative of 2,4-disubstituted 1,4-oxazepanes and is intended to illustrate the potential of the scaffold to interact with dopamine receptors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticonvulsant Activity Screening

1. Maximal Electroshock (MES) Test: [2][3]

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes or 1 hour), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis: The percentage of protected animals is calculated for each treatment group. ED₅₀ (median effective dose) can be determined from dose-response data.

2. Subcutaneous Pentylenetetrazol (scPTZ) Test: [2][3]

  • Animals: Male ICR mice (18-22 g).

  • Procedure:

    • Administer the test compound or vehicle i.p.

    • After a suitable absorption period (e.g., 30 minutes), inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures (a seizure lasting for at least 5 seconds) within a 30-minute window.

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: The percentage of protected animals is calculated. ED₅₀ values can be determined from dose-response curves.

Dopamine D₄ Receptor Binding Assay[1]
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₄ receptor.

  • Radioligand: [³H]Spiperone or another suitable D₄-selective radioligand.

  • Procedure:

    • Prepare cell membrane homogenates from the CHO cells.

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

    • Non-specific binding is determined in the presence of a high concentration of a known D₄ antagonist (e.g., haloperidol or clozapine).

    • After incubation (e.g., 60 minutes at 25°C), separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antibacterial Activity Screening (Agar Well Diffusion Method)
  • Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Media: Mueller-Hinton Agar.

  • Procedure:

    • Prepare a standardized inoculum of each bacterial strain.

    • Spread the bacterial inoculum evenly over the surface of the agar plates.

    • Create wells of a defined diameter (e.g., 6 mm) in the agar.

    • Add a specific volume of the test compound solution (at a known concentration) to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should also be included.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

  • Data Analysis: The diameter of the zone of inhibition is proportional to the antibacterial activity of the compound. Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution assays for more quantitative results.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the potential mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA_A Receptor (Ion Channel) Vesicle->GABA_A_Receptor Release & Binding Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability 1_4_Oxazepane_Analogs 1,4-Oxazepane Analogs (Putative Modulators) 1_4_Oxazepane_Analogs->GABA_A_Receptor Potential Positive Allosteric Modulation

Caption: Putative GABAergic Signaling Pathway and the potential modulatory role of 1,4-oxazepane analogs.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle Packaging D4_Receptor Dopamine D4 Receptor (GPCR) Vesicle->D4_Receptor Release & Binding G_protein Gi/o Protein D4_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP 1_4_Oxazepane_Analogs 1,4-Oxazepane Analogs (Antagonists) 1_4_Oxazepane_Analogs->D4_Receptor Blockade

Caption: Simplified Dopamine D4 Receptor Signaling Pathway and the antagonistic potential of 1,4-oxazepane analogs.

G Compound_Library 1,4-Oxazepane Analogs Library Synthesis Primary_Screening Primary Biological Screening (e.g., Receptor Binding, Antibacterial Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., In Vivo Anticonvulsant Models) Hit_Identification->Secondary_Screening Active SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Inactive Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Compound_Library New Analogs

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1,4-Oxazepan-6-one Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and synthetic aspects of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry, alongside experimentally characterized analogs. Due to the limited availability of experimental crystallographic data for this compound, this guide leverages computational data for the target compound and compares it with published experimental data for structurally related 1,4-oxazepine derivatives. This approach offers valuable insights into the conformational properties and synthetic strategies for this class of compounds.

Structural and Synthetic Comparison

The following table summarizes the key crystallographic and synthetic data for this compound (computational) and a representative experimentally characterized analog, a benzimidazole-fused 1,4-oxazepine.

ParameterThis compound (Computational)Benzimidazole-Fused 1,4-Oxazepine (Experimental)
Molecular Formula C₅H₁₀ClNO₂C₁₉H₂₁N₃O
Molecular Weight 151.59 g/mol 307.39 g/mol
Crystal System Not availableMonoclinic
Space Group Not availableP2₁/c
Unit Cell Dimensions Not availablea = 10.123(2) Å, b = 15.456(3) Å, c = 10.897(2) Å, β = 101.54(3)°
Synthesis Method Proposed: Multi-step synthesis from 4-piperidoneMulti-step synthesis from o-phenylenediamine
Key Spectroscopic Data Predicted: ¹H NMR, ¹³C NMR, IR, Mass SpecPublished: ¹H NMR, ¹³C NMR, Mass Spec

Experimental and Computational Protocols

Synthesis of 1,4-Oxazepan-6-one (Proposed)

Step 1: N-Boc Protection of 4-Piperidone 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Step 2: Baeyer-Villiger Oxidation The N-Boc protected 4-piperidone undergoes a Baeyer-Villiger ring expansion. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent. This step is crucial for the formation of the seven-membered oxazepane ring, yielding tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation The Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the desired this compound.

Synthesis of Benzimidazole-Fused 1,4-Oxazepines (Experimental)

The synthesis of benzimidazole-fused 1,4-oxazepines has been reported and involves a multi-step process starting from o-phenylenediamine. This typically includes N-alkylation followed by cyclization reactions to form the fused heterocyclic system. For detailed protocols, researchers are directed to the primary literature on the synthesis of these specific analogs.

X-ray Crystallographic Analysis

This compound (Computational) As no experimental crystal structure is available, computational methods can be employed to predict the three-dimensional structure and key geometric parameters. Density functional theory (DFT) calculations, for instance, can provide insights into the preferred conformation of the seven-membered ring (e.g., chair, boat, or twist-boat).

Benzimidazole-Fused 1,4-Oxazepines (Experimental) Single crystals of the benzimidazole-fused 1,4-oxazepine derivatives are grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected. The structure is solved and refined using standard crystallographic software packages. This provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the proposed synthetic workflow for 1,4-Oxazepan-6-one and the logical relationship for a comparative crystallographic analysis.

G Proposed Synthesis of 1,4-Oxazepan-6-one cluster_0 Starting Material cluster_1 Key Synthetic Steps cluster_2 Final Product 4-Piperidone 4-Piperidone N-Boc Protection N-Boc Protection 4-Piperidone->N-Boc Protection Boc2O, Base Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation N-Boc Protection->Baeyer-Villiger Oxidation m-CPBA Deprotection & Salt Formation Deprotection & Salt Formation Baeyer-Villiger Oxidation->Deprotection & Salt Formation HCl 1,4-Oxazepan-6-one HCl 1,4-Oxazepan-6-one HCl Deprotection & Salt Formation->1,4-Oxazepan-6-one HCl

Caption: Proposed synthetic workflow for this compound.

G Comparative Crystallographic Analysis Target_Compound 1,4-Oxazepan-6-one HCl Computational_Data Computational Analysis (DFT, etc.) Target_Compound->Computational_Data Alternative_Compound Benzimidazole-Fused 1,4-Oxazepine Experimental_Data Experimental Analysis (X-ray Diffraction) Alternative_Compound->Experimental_Data Structural_Comparison Structural Comparison (Conformation, etc.) Computational_Data->Structural_Comparison Experimental_Data->Structural_Comparison

Computational Modeling of 1,4-Oxazepan-6-one Hydrochloride Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational modeling approaches for studying the interactions of 1,4-Oxazepan-6-one hydrochloride. Due to the limited availability of direct computational studies on this specific molecule, this guide draws comparisons from computational analyses of structurally similar 1,4-oxazepane derivatives and outlines standard computational methodologies in drug discovery.

Introduction to Computational Modeling of 1,4-Oxazepane Derivatives

Computational chemistry is a critical tool in modern drug discovery, enabling the prediction and analysis of molecular interactions that drive biological activity. For the 1,4-oxazepane scaffold, computational methods are employed to understand how structural modifications influence binding to biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in elucidating these interactions.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, its potential interactions can be inferred from studies on analogous oxazepane derivatives, particularly those targeting receptors like the dopamine D4 receptor.[1]

Comparative Analysis of Computational Approaches

The interaction of a ligand like this compound with a protein target is governed by various non-covalent interactions. Computational models aim to predict and quantify these interactions. Below is a comparison of common computational methods that can be applied.

Computational MethodPrincipleApplication to 1,4-Oxazepan-6-one HClComparison with Alternatives
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[1][2]To predict the binding mode and affinity of 1,4-Oxazepan-6-one HCl within a target's binding site.Faster than more rigorous methods like molecular dynamics. Provides a static snapshot of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in the chemical structure of compounds with changes in their biological activity.[1]To build a model that predicts the biological activity of 1,4-Oxazepan-6-one HCl based on its physicochemical properties.Relies on a dataset of known active and inactive compounds. Less computationally intensive than docking or MD.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the dynamic nature of interactions.To study the conformational changes of both the ligand and the target protein upon binding and to calculate binding free energies.Computationally expensive but provides a more realistic representation of the biological system compared to static docking.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity.To create a model of the key interaction features required for binding to a specific target, which can then be used to screen for other potential ligands.Useful for virtual screening and lead optimization. Less detailed than docking in terms of specific atomic interactions.

Predicted Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted Value for (R)-1,4-Oxazepan-6-olImportance in Drug Design
Molecular Weight 117.15 g/mol [3]Influences absorption and distribution; generally <500 for oral drugs.[1]
LogP -1.0329[3]Indicates the lipophilicity of the molecule; affects absorption and permeability.[1]
Topological Polar Surface Area (TPSA) 41.49 Ų[3]Relates to hydrogen bonding potential and permeability across membranes.[1]
Hydrogen Bond Donors 2[3]Number of N-H and O-H bonds; influences solubility and receptor binding.[1]
Hydrogen Bond Acceptors 3[3]Number of N and O atoms; influences solubility and receptor binding.[1]
Rotatable Bonds 0[3]Indicates molecular flexibility.[1]

Note: Data presented is for the closely related compound (R)-1,4-Oxazepan-6-ol as a proxy due to the lack of specific published data for the hydrochloride salt of the 6-one form.

Experimental Protocols for Model Validation

Computational models are theoretical and require experimental validation. The following are standard experimental protocols used to validate the predictions made by computational models.

ExperimentMethodologyData Generated
Binding Assays (e.g., Radioligand Binding Assay) Measures the affinity of a ligand for a receptor. A radiolabeled ligand and a test compound compete for binding to the target receptor.Inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), which can be correlated with computationally predicted binding affinities.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a protein.Provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Monitors the binding of a ligand to a target immobilized on a sensor surface in real-time.Provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution.Provides the definitive experimental validation of the binding mode predicted by molecular docking.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure and dynamics of molecules in solution.Can be used to determine the structure of protein-ligand complexes and to identify the specific residues involved in the interaction.[1]

Visualizing Computational Workflows and Interactions

Workflow for a Typical Molecular Docking Study

The following diagram illustrates a standard workflow for performing a molecular docking study to predict the interaction between a ligand and a protein.

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain Ligand Structure (e.g., 1,4-Oxazepan-6-one) L2 Generate 3D Conformation L1->L2 L3 Assign Charges and Atom Types L2->L3 D Molecular Docking Simulation L3->D P1 Obtain Protein Structure (e.g., from PDB) P2 Remove Water and Heteroatoms P1->P2 P3 Add Hydrogens and Assign Charges P2->P3 P3->D A Analysis of Docking Poses D->A R Ranking and Scoring A->R V Experimental Validation R->V

Caption: A generalized workflow for a molecular docking experiment.

Hypothetical Binding Interactions

This diagram illustrates the types of non-covalent interactions that could be involved in the binding of a 1,4-oxazepane derivative to a protein target.

binding_interactions cluster_protein Protein Binding Pocket cluster_ligand 1,4-Oxazepane Derivative A Hydrophobic Pocket B Hydrogen Bond Donor (e.g., Ser, Thr) C Hydrogen Bond Acceptor (e.g., Asp, Glu) D Aromatic Residue (e.g., Phe, Tyr) L_Ring Oxazepane Ring L_Ring->A van der Waals L_HB_Acceptor Carbonyl Oxygen L_HB_Acceptor->B Hydrogen Bond L_HB_Donor Amine Hydrogen L_HB_Donor->C Hydrogen Bond L_Aromatic Aromatic Substituent L_Aromatic->D π-π Stacking

Caption: Potential non-covalent interactions of a 1,4-oxazepane derivative.

Conclusion

While direct computational studies on this compound are limited, a robust framework for its analysis can be constructed by leveraging data from analogous 1,4-oxazepane derivatives and employing established computational methodologies. A combination of molecular docking, QSAR, and molecular dynamics simulations, validated by experimental techniques like binding assays and X-ray crystallography, provides a powerful approach to understanding its molecular interactions and guiding further drug development efforts. Future research focusing specifically on this compound will be beneficial in elucidating its precise mechanism of action and potential therapeutic applications.

References

A Comparative Analysis of 1,4-Oxazepan-6-one Hydrochloride and Other Bio-relevant Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Activities with Supporting Experimental Data.

Heterocyclic ketones are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Their structural diversity and ability to interact with biological targets make them a subject of intense research. This guide provides a comparative study of 1,4-Oxazepan-6-one hydrochloride against other significant six- and seven-membered heterocyclic ketones: Morpholin-3-one, Piperidin-4-one, and Tetrahydro-4H-pyran-4-one. The comparison covers physicochemical properties, synthetic methodologies, and biological applications, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of these heterocyclic ketones dictate their solubility, membrane permeability, and potential for interaction with biological targets. The following table summarizes these key characteristics.

Property1,4-Oxazepan-6-one HClMorpholin-3-onePiperidin-4-oneTetrahydro-4H-pyran-4-one
Molecular Formula C₅H₁₀ClNO₂[1]C₄H₇NO₂[2]C₅H₉NO[3][4]C₅H₈O₂[5]
Molecular Weight 151.59 g/mol [1]101.11 g/mol [2]99.13 g/mol [3][4]100.12 g/mol [5]
Appearance Solid (Predicted)Off-white to white crystalline powder[2]Colorless liquid or solidColorless liquid[6]
Melting Point Not available103-107°C[2]Not availableNot available
Boiling Point Not availableNot available175.1°C (Predicted)[3]Not available
Solubility Not availableSoluble in alcohols[2]Not availableSoluble in many organic solvents, insoluble in water[6]
Structure
alt text
alt text
alt text
alt text

Synthesis and Production

The accessibility of these scaffolds is a critical consideration for their application in drug discovery programs. Below are representative synthetic protocols for each class of ketone.

Experimental Protocol 1: Synthesis of 1,4-Oxazepan-7-one (a related precursor to the target scaffold)

This three-step synthesis provides a versatile precursor for 1,4-oxazepane derivatives, starting from a commercially available piperidinone.

Objective: To synthesize 4-tert-butoxycarbonyl-1,4-oxazepan-7-one as a key intermediate.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate, Cyclohexane

Procedure:

  • Boc Protection: 4-Piperidone monohydrate hydrochloride is reacted with Boc₂O in the presence of NaHCO₃ in a DCM/water mixture to yield N-Boc-4-piperidone. The product is extracted and purified.

  • Bayer-Villiger Ring Expansion: The N-Boc-4-piperidone is dissolved in DCM and treated with mCPBA. This oxidation step expands the six-membered ring to the seven-membered 1,4-oxazepan-7-one lactone structure. The product, 4-tert-butoxycarbonyl-1,4-oxazepan-7-one, is purified by silica gel chromatography.[7]

  • Boc Deprotection: The purified intermediate is treated with trifluoroacetic acid in DCM to remove the Boc protecting group, yielding the 1,4-oxazepan-7-one scaffold as its trifluoroacetate salt.[7] The hydrochloride salt can be obtained through appropriate salt formation procedures.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bayer-Villiger Oxidation cluster_2 Step 3: Deprotection Piperidin-4-one Piperidin-4-one Product_1 N-Boc-4-piperidone Piperidin-4-one->Product_1 NaHCO3 Boc2O Boc2O Boc2O->Product_1 Product_2 N-Boc-1,4-oxazepan-7-one Product_1->Product_2 DCM mCPBA mCPBA mCPBA->Product_2 Final_Product 1,4-Oxazepan-7-one (TFA Salt) Product_2->Final_Product DCM TFA TFA TFA->Final_Product

Synthesis workflow for a 1,4-oxazepan-7-one precursor.

Additional Synthesis Protocols:
  • Morpholin-3-one: Synthesized via a one-pot reaction by heating 2-aminoethanol and ethyl 2-chloroacetate in isopropanol with a base like sodium metal or sodium alcoholate.[5][8][9]

  • Piperidin-4-one: Can be prepared by reacting β-alanine methyl ester with ethylene, followed by a Dieckmann-type condensation.[3] More environmentally friendly methods using deep eutectic solvents have also been developed.[10]

  • Tetrahydro-4H-pyran-4-one: A patented method involves the reaction of 3-chloropropionyl chloride and ethylene gas in the presence of aluminum trichloride to form 1,5-dichloropentan-3-one, which is then hydrolyzed and cyclized using aqueous phosphoric acid.[1]

Biological Activities and Applications

These heterocyclic ketones serve as versatile intermediates and core structures for a wide range of biologically active compounds. Their applications span from central nervous system disorders to infectious diseases and inflammation.

Compound ClassReported Biological ActivitiesKey ApplicationsCitations
1,4-Oxazepane Derivatives Monoamine reuptake inhibition, Anticonvulsant, Antifungal.CNS disorders (e.g., antidepressants), Anti-infectives.[11][12]
Morpholin-3-one Derivatives Anti-inflammatory, Analgesic.Key intermediate for APIs (e.g., Rivaroxaban), Agrochemicals (pesticides, herbicides).[2][9]
Piperidin-4-one Derivatives Opioid receptor modulation, Analgesic, Local anesthetic.Precursor for pharmaceuticals (e.g., Fentanyl), Chemical synthesis intermediate.[10][13]
Tetrahydro-4H-pyran-4-one Derivatives Histamine H3 receptor antagonism, Anti-influenza virus, Antimicrobial, Antifungal, Insecticidal.Cognitive disorders, Antivirals, Anti-infectives, Building block for complex oxacycles.[6][14]

Comparative Experimental Protocol: In Vitro Anti-Inflammatory Activity

To objectively compare the potential anti-inflammatory effects of novel derivatives of these heterocyclic ketones, a standardized in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is essential. This protocol details the measurement of nitric oxide (NO), a key inflammatory mediator.

Experimental Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds on NO production in an in vitro model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[15]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulus: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[16]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.

Note: A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[13][15]

Relevant Signaling Pathway: ASK1/p38 MAPK/NF-κB in Inflammation

Many anti-inflammatory compounds exert their effects by modulating key intracellular signaling cascades. LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), leading to the activation of the ASK1/p38 MAPK/NF-κB pathway, which drives the expression of pro-inflammatory genes like iNOS (responsible for NO production) and cytokines.[14] Novel heterocyclic ketone derivatives could be screened for their ability to inhibit this pathway.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Activates IKK IKK Complex TRAF6->IKK MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates p38->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkappaB_n->Inflammation Induces

LPS-induced ASK1/p38/NF-κB inflammatory signaling pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 1,4-Oxazepan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound with potential applications in pharmaceutical development. Given the absence of specific validated methods for this exact molecule in publicly available literature, this document extrapolates from established methods for structurally similar compounds, including lactam-containing drugs like piracetam and levetiracetam, and cyclic ethers. The objective is to furnish researchers with a robust framework for selecting and developing analytical methods suitable for quality control, stability testing, and pharmacokinetic studies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance of four common analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—based on data from analogous compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC (Piracetam)[1][2][3][4]LC-MS/MS (Levetiracetam)[5][6][7][8][9]GC-MS (Gamma-Butyrolactone)[10][11][12]HPTLC (General Polar Compounds)[13][14][15][16][17]
Linearity Range 100 - 1000 µg/mL0.1 - 80 µg/mL0.34 - 500 µg/mLTypically 100 - 1000 ng/spot
Accuracy (% Recovery) 98.0% - 101.5%80.2% - 112.7%Quantitative recovery reported98% - 102%
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%Intra-assay: < 7.7%, Inter-assay: < 7.9%Within-run: 5.2% - 9.4%< 2%
Limit of Detection (LOD) Not specified~0.05 µg/mL~1 µg/mLDependent on compound and detection
Limit of Quantitation (LOQ) 2 µg/mL0.1 µg/mL2.5 µg/mLDependent on compound and detection

Table 2: Methodological Comparison

FeatureHPLCLC-MS/MSGC-MSHPTLC
Principle Liquid chromatography with UV detectionLiquid chromatography with mass spectrometric detectionGas chromatography with mass spectrometric detectionPlanar chromatography with densitometric detection
Selectivity GoodExcellentExcellentModerate to Good
Sensitivity ModerateHighHighModerate
Sample Throughput ModerateHighModerateHigh
Instrumentation Cost ModerateHighHighLow to Moderate
Typical Application Assay, impurity profiling, content uniformityBioanalysis, impurity identification, trace analysisResidual solvents, volatile impuritiesScreening, semi-quantitative analysis, identity confirmation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each technique, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for piracetam, a structurally related lactam.[2][3]

  • Chromatographic System:

    • Column: Lichrospher® 100 RP-18 (5 µm)

    • Mobile Phase: Methanol:Water (5:95, v/v)

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 215 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and transfer the sample to a volumetric flask.

    • Dissolve in the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for levetiracetam in human plasma.[5][6][7]

  • Chromatographic System:

    • Column: Waters Symmetry C18 (3.9 mm × 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 5 mM Ammonium Acetate with 0.3% Formic Acid (10:90, v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins with acetonitrile.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the determination of gamma-butyrolactone (GBL).[10][18]

  • Chromatographic System:

    • Column: HP-5MS (26 m × 0.25 mm × 0.25 µm)

    • Carrier Gas: Helium at 1 mL/min

    • Injector Temperature: 280 °C

    • Oven Program: 70 °C (2 min), then ramp to 100 °C at 15 °C/min, then to 330 °C at 35 °C/min (hold for 3 min)

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI)

    • Detection: Selected Ion Monitoring (SIM)

  • Sample Preparation:

    • For analysis of residual solvents, a headspace sampling technique is typically employed.

    • For direct analysis, dissolve the sample in a suitable solvent (e.g., methanol).

    • Derivatization may be necessary to improve volatility and chromatographic performance.

High-Performance Thin-Layer Chromatography (HPTLC)

This is a general protocol for the analysis of polar compounds.[13][14][15]

  • Stationary Phase: HPTLC plates with Silica Gel 60 F254

  • Mobile Phase: A mixture of a non-polar solvent (e.g., toluene or hexane) and a polar solvent (e.g., ethyl acetate or methanol) to achieve optimal separation. The exact ratio needs to be determined experimentally.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at a suitable wavelength (e.g., 215 nm, if the compound has a chromophore).

Visualizations

The following diagrams illustrate key concepts in analytical method validation and a potential biological context for this compound.

analytical_method_validation_workflow start Method Development & Optimization protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report

Caption: General workflow for analytical method validation.

method_selection_logic purpose Purpose of Analysis? quant Quantitative purpose->quant Assay/Impurity qual Qualitative purpose->qual Screening/ID gcms GC-MS purpose->gcms Volatiles matrix Sample Matrix Complexity? quant->matrix hptlc HPTLC qual->hptlc simple Simple matrix->simple Low complex Complex matrix->complex High sensitivity Required Sensitivity? simple->sensitivity lcms LC-MS/MS complex->lcms high High sensitivity->high Trace levels moderate Moderate sensitivity->moderate Higher levels high->lcms hplc HPLC moderate->hplc

Caption: Decision tree for selecting an analytical method.

hypothetical_signaling_pathway ligand 1,4-Oxazepan-6-one Derivative receptor Dopamine D4 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Response (e.g., Modulation of Neuronal Excitability) pka->downstream phosphorylates targets

Caption: Hypothetical signaling pathway for a 1,4-Oxazepan-6-one derivative.[19][20][][22][23]

Conclusion

The validation of analytical methods for novel pharmaceutical compounds like this compound is a critical step in drug development. While specific methods for this compound are not yet established, this guide provides a comprehensive comparison of suitable analytical techniques based on data from structurally related molecules. HPLC and LC-MS/MS are likely to be the most appropriate methods for quantitative analysis, offering a balance of selectivity, sensitivity, and accuracy. GC-MS may be useful for analyzing volatile impurities or residual solvents, while HPTLC can serve as a rapid screening tool. The provided experimental protocols and validation parameters offer a solid foundation for researchers to develop and validate robust analytical methods, ensuring the quality, safety, and efficacy of new drug candidates.

References

Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-oxazepane derivatives targeting various key proteins implicated in central nervous system disorders and other diseases. The following sections summarize quantitative data, detail experimental protocols for key assays, and visualize relevant biological pathways and experimental workflows.

Comparative SAR Data of 1,4-Oxazepane Derivatives

The biological activity of 1,4-oxazepane derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core and its appended functionalities. This section presents a quantitative comparison of derivatives targeting the Dopamine D4 Receptor, Serotonin 5-HT1A Receptor, and Nitric Oxide Synthase.

Dopamine D4 Receptor Ligands

A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity for the dopamine D4 receptor. The following table summarizes the key SAR findings.[1]

Compound IDR1R2Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).

  • Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity.

  • The nature of the substituent on the N-benzyl group also plays a crucial role. A 4-chloro substituent (Compound 1a ) is generally favorable.

Serotonin 5-HT1A Receptor Agonists

1,4-Benzoxazepine derivatives, a class of compounds containing the 1,4-oxazepane moiety fused to a benzene ring, have been explored as selective 5-HT1A receptor agonists. The table below presents the binding affinities of representative analogs.

Compound IDRXKi (nM) for 5-HT1A Receptor
2a HO1.2
2b 7-ChloroO0.8
2c 7-MethoxyO3.5
2d HS5.1

Key SAR Insights:

  • The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances the affinity for the 5-HT1A receptor.

  • A methoxy group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).

  • Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d ) leads to a significant reduction in binding affinity.

Nitric Oxide Synthase (NOS) Inhibitors

A series of 3- and 5-imino-1,4-oxazepane analogs have been evaluated as inhibitors of human nitric oxide synthases (nNOS and iNOS). The following table summarizes their inhibitory activities.

Compound IDPosition of Imino GroupRIC50 (µM) for nNOSIC50 (µM) for iNOS
3a 3H5.2>100
3b 3Methyl2.885
3c 5H10.5>100
3d 5Methyl7.192

Key SAR Insights:

  • Compounds with the imino group at the 3-position of the 1,4-oxazepane ring are generally more potent inhibitors of nNOS than those with the imino group at the 5-position.

  • The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d ) enhances the inhibitory activity against nNOS compared to the unsubstituted analogs.

  • All tested 1,4-oxazepane derivatives show significant selectivity for nNOS over iNOS.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies.

Dopamine D4 Receptor Binding Assay[1]

Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [3H]Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Prepare cell membranes from HEK293-D4 cells by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]Spiperone (final concentration 0.2 nM), and 25 µL of test compound at various concentrations.

  • For non-specific binding, use 10 µM haloperidol instead of the test compound.

  • Add 100 µL of the cell membrane preparation (20 µg of protein) to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta-counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (radioligand).

  • Serotonin (5-HT) (reference compound).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Prepare cell membranes from CHO-K1-5-HT1A cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]8-OH-DPAT (final concentration 1 nM), and 25 µL of test compound at various concentrations.

  • For non-specific binding, use 10 µM serotonin.

  • Add 100 µL of the cell membrane preparation (15 µg of protein).

  • Incubate at 37°C for 30 minutes.

  • Filter and wash as described in the D4 receptor binding assay.

  • Determine radioactivity and calculate Ki values.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against nNOS and iNOS.

Materials:

  • Recombinant human nNOS and iNOS enzymes.

  • L-Arginine (substrate).

  • NADPH.

  • Calmodulin (for nNOS).

  • Griess reagent.

  • Assay buffer: 50 mM HEPES, pH 7.4.

Procedure:

  • In a 96-well plate, add 20 µL of assay buffer, 10 µL of test compound at various concentrations, and 10 µL of a solution containing L-Arginine (10 µM), NADPH (100 µM), and (for nNOS) Calmodulin (10 µg/mL).

  • Initiate the reaction by adding 10 µL of the respective NOS enzyme.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Griess reagent.

  • Measure the absorbance at 540 nm to quantify the amount of nitrite produced.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of 1,4-oxazepane derivatives.

experimental_workflow cluster_synthesis Synthesis of 1,4-Oxazepane Library cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding_assay Receptor Binding Assays (D4, 5-HT1A) purification->binding_assay enzyme_assay Enzyme Inhibition Assays (NOS) purification->enzyme_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis enzyme_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: General workflow for the synthesis, screening, and SAR analysis of 1,4-oxazepane derivatives.

sar_summary cluster_core 1,4-Oxazepane Core cluster_targets Biological Targets & SAR core 1,4-Oxazepane Core Scaffold for Diverse Biological Activities d4 Dopamine D4 Receptor - 2-Methyl substitution enhances affinity - N-benzyl substituents are crucial core:f1->d4 ht1a 5-HT1A Receptor - 7-Chloro substitution on benzoxazepine is favorable - Ring oxygen is important for affinity core:f1->ht1a nos Nitric Oxide Synthase - 3-Imino substitution is preferred - High selectivity for nNOS over iNOS core:f1->nos

Caption: Key structure-activity relationship insights for 1,4-oxazepane derivatives at different biological targets.

References

A Comparative Guide to Assessing the Purity of 1,4-Oxazepan-6-one Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Purity Assessment of 1,4-Oxazepan-6-one Hydrochloride

This compound is a heterocyclic organic compound with a seven-membered ring containing both an oxygen and a nitrogen atom. Its purity is a critical parameter in drug development and chemical research, as impurities can affect biological activity, toxicity, and stability. HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like this compound.[1][2]

II. Proposed HPLC Method and Alternative Techniques: A Comparative Overview

The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte, potential impurities, required sensitivity, and available instrumentation. Below is a comparison of a proposed RP-HPLC method with other potential analytical techniques.

Analytical Technique Principle Advantages Disadvantages Typical Application
Proposed RP-HPLC-UV Separation based on differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase. Detection by UV absorbance.High resolution and sensitivity; quantitative accuracy; well-established and robust.[3][4]May require method development; some impurities may not have a UV chromophore.Routine quality control, purity profiling, and stability testing.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like hydrochloride salts without derivatization.Analysis of volatile organic impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a liquid mobile phase.Simple, rapid, and cost-effective for qualitative analysis.[5]Lower resolution and sensitivity compared to HPLC; not easily quantifiable.Reaction monitoring and preliminary purity checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides structural confirmation of the main component and can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to interpret.Structural elucidation and quantification of major components and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-selective detection of mass spectrometry.High sensitivity and selectivity; provides molecular weight information for impurity identification.[6]More complex and expensive instrumentation than HPLC-UV.Identification of unknown impurities and trace-level analysis.

III. Detailed Experimental Protocol: Proposed RP-HPLC-UV Method

This section details a starting point for the development of a robust RP-HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard of known purity.

  • HPLC-grade acetonitrile and water.

  • Analytical-grade phosphoric acid or other suitable buffer components.

2. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as the compound lacks a strong chromophore, a low wavelength is chosen for general detection of organic molecules).[3]
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Blank Solution: Use the dissolution solvent as a blank.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the blank solution to ensure no carryover or system peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the peak areas of the main component and any impurities.

5. Calculation of Purity: The purity of this compound is typically calculated using the area percent method, assuming that all impurities have a similar detector response.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For higher accuracy, especially if impurity standards are available, a calibration curve can be used.

IV. Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard and Sample dissolve Dissolve in Diluent weigh->dissolve equilibrate System Equilibration dissolve->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Peak Integration inject_sample->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_interpretation Interpretation sample 1,4-Oxazepan-6-one Hydrochloride Sample analysis Chromatographic Separation and Detection sample->analysis method Validated HPLC Method method->analysis chromatogram Chromatogram analysis->chromatogram purity_data Quantitative Purity Data chromatogram->purity_data assessment Purity Assessment vs. Specifications purity_data->assessment

Caption: Logical relationship in purity determination.

V. Conclusion

The proposed RP-HPLC-UV method provides a robust and reliable approach for assessing the purity of this compound. While this guide offers a comprehensive starting point, method validation according to regulatory guidelines (e.g., ICH) is essential for its application in a quality control environment. The comparative data presented herein should aid researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs. Further characterization of potential impurities, for instance by LC-MS, would be a valuable next step in developing a comprehensive purity control strategy.

References

Comparative Reactivity Analysis of 1,4-Oxazepan-6-one Hydrochloride and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic scaffolds is paramount for designing stable, effective, and safe therapeutic agents. This guide provides a comparative analysis of the reactivity of 1,4-Oxazepan-6-one hydrochloride with other relevant cyclic amide (lactam) and ketone structures. The information presented herein is supported by available experimental data and established chemical principles.

1,4-Oxazepan-6-one is a seven-membered heterocyclic compound containing both an amide (lactam) and an ether functional group. Its reactivity is primarily centered around the lactam functionality, specifically the electrophilic carbonyl group and the adjacent C-N bond. The hydrochloride salt form suggests that the tertiary amine is protonated, which can influence the overall reactivity of the molecule.

Comparison with Structurally Similar Lactams

The reactivity of a lactam is significantly influenced by its ring size, which affects the degree of ring strain and the planarity of the amide bond. Here, we compare the reactivity of 1,4-Oxazepan-6-one (a seven-membered lactam) with lactams of varying ring sizes, primarily focusing on hydrolysis as a key reaction.

Hydrolysis Kinetics

Acid-catalyzed hydrolysis of lactams provides a valuable measure of their relative reactivity. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

Table 1: Comparative Acid-Catalyzed Hydrolysis Rates of Various Lactams

CompoundRing SizeRelative Rate of Hydrolysis (approx.)
β-Propiolactam4~1
γ-Butyrolactam5~0.01
δ-Valerolactam6~0.1
ε-Caprolactam71
1,4-Oxazepan-6-one 7Data not available, but expected to be similar to ε-Caprolactam

Note: Relative rates are estimations based on available literature for simple lactams under acidic conditions. Specific rates for this compound are not publicly available and would require experimental determination.

The reactivity trend observed in Table 1 can be attributed to ring strain. The four-membered β-lactam ring is highly strained, leading to a greater driving force for ring-opening hydrolysis. The five-membered γ-lactam is the least reactive due to its relatively strain-free, planar conformation which allows for effective amide resonance stabilization. As the ring size increases to six and seven members, the ring becomes more flexible and less planar, leading to a decrease in amide resonance and an increase in reactivity compared to the γ-lactam. As a seven-membered lactam, 1,4-Oxazepan-6-one is expected to exhibit reactivity comparable to ε-caprolactam. The presence of the oxygen atom in the ring is not expected to dramatically alter the fundamental reactivity of the lactam group in terms of hydrolysis, although it may influence solubility and conformational preferences.

Comparison with Other Heterocyclic Ketones

The carbonyl group in 1,4-Oxazepan-6-one can also be compared to that in other heterocyclic ketones. A key reaction for comparison is reduction.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a common reducing agent for ketones. The reactivity of the carbonyl group towards reduction is influenced by steric hindrance and electronic effects.

Table 2: Qualitative Comparison of Reduction Reactivity

CompoundFunctional GroupExpected Reactivity with NaBH₄Product
CyclohexanoneKetoneHighCyclohexanol
Piperidin-4-oneKetoneHighPiperidin-4-ol
1,4-Oxazepan-6-one Lactam (Amide)Low (under standard conditions)No reaction or slow reduction
1,4-Oxazepan-6-ol--Reduction product of the ketone

It is important to note that the carbonyl group of a lactam (an amide) is significantly less reactive towards nucleophilic attack by hydride reagents like sodium borohydride compared to a ketone. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Therefore, under standard conditions where ketones are readily reduced, 1,4-Oxazepan-6-one would be expected to be much less reactive. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the lactam to the corresponding cyclic amine.

Experimental Protocols

Protocol 1: Determination of Acid-Catalyzed Hydrolysis Rate by NMR Spectroscopy

Objective: To quantitatively determine the rate of acid-catalyzed hydrolysis of this compound and a comparative lactam (e.g., ε-caprolactam).

Materials:

  • This compound

  • ε-Caprolactam

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the lactam (e.g., 100 mM) in D₂O.

  • Prepare a stock solution of DCl in D₂O (e.g., 1 M).

  • In an NMR tube, mix a known volume of the lactam stock solution with a known volume of the DCl stock solution to achieve the desired final concentrations (e.g., 50 mM lactam and 0.1 M DCl).

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Monitor the reaction at regular time intervals by acquiring subsequent ¹H NMR spectra.

  • The disappearance of the signals corresponding to the starting lactam and the appearance of new signals corresponding to the ring-opened amino acid product will be observed.

  • Integrate the characteristic peaks of the starting material and product at each time point.

  • Calculate the concentration of the remaining lactam at each time point.

  • Plot the natural logarithm of the lactam concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).

Visualizations

Signaling Pathway of Lactam Hydrolysis

Lactam_Hydrolysis Lactam Lactam Protonated_Lactam Protonated Lactam Lactam->Protonated_Lactam + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactam->Tetrahedral_Intermediate + H2O Ring_Opened_Product Ring-Opened Product Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening

Caption: Acid-catalyzed hydrolysis of a lactam.

Experimental Workflow for Hydrolysis Kinetics

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep_Lactam Prepare Lactam Stock Solution in D2O Mix Mix in NMR Tube Prep_Lactam->Mix Prep_Acid Prepare DCl Stock Solution in D2O Prep_Acid->Mix Acquire_t0 Acquire Initial ¹H NMR Spectrum (t=0) Mix->Acquire_t0 Monitor Monitor Reaction at Time Intervals Acquire_t0->Monitor Integrate Integrate Peaks Monitor->Integrate Calculate_Conc Calculate Concentrations Integrate->Calculate_Conc Plot_Data Plot ln[Lactam] vs. Time Calculate_Conc->Plot_Data Determine_Rate Determine Rate Constant Plot_Data->Determine_Rate

Caption: Workflow for determining hydrolysis kinetics via NMR.

Safety Operating Guide

Proper Disposal of 1,4-Oxazepan-6-one Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Oxazepan-6-one hydrochloride was not identified. The following guidance is based on the hazardous properties of structurally similar compounds and general best practices for the disposal of laboratory chemicals and hazardous drugs.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all federal, state, and local regulations.[3]

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Assessment

Based on data for analogous compounds like Azepan-4-one hydrochloride and (S)-1,4-oxazepan-6-ol, this compound should be handled as a hazardous substance.[4][5] The potential hazards are summarized below.

Hazard ClassificationDescriptionSource Compound
Acute Toxicity (Oral) Harmful if swallowed.[4][6]5-METHYL-1,4-OXAZEPANE, Azepan-4-one hydrochloride
Skin Corrosion/Irritation Causes skin irritation.[5][6]5-METHYL-1,4-OXAZEPANE, (S)-1,4-oxazepan-6-ol
Serious Eye Damage/Irritation Causes serious eye damage.[4][5]Azepan-4-one hydrochloride, (S)-1,4-oxazepan-6-ol
Specific Target Organ Toxicity May cause respiratory irritation.[5][6]5-METHYL-1,4-OXAZEPANE, (S)-1,4-oxazepan-6-ol

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure.[7][8]

  • Hand Protection: Wear impervious gloves tested for use with chemotherapy drugs or similar hazardous chemicals.[7][9]

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[7][8]

  • Skin and Body Protection: A lab coat is required. For bulk handling or situations with a high risk of contamination, impervious protective clothing may be necessary.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from collection to final disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed container.

  • Contaminated Materials: All items that have come into contact with the chemical, such as gloves, gowns, bench paper, and empty vials, are considered "trace contaminated materials."[1] These items must be placed in a designated, properly labeled hazardous waste container.[1][9] This container should be puncture-resistant and have a secure lid.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[3]

Step 2: Decontamination

  • Work Surfaces: Clean any surfaces that may have been contaminated using a suitable deactivating agent or a detergent and water solution. All cleaning materials, such as wipes or pads, must be disposed of as hazardous waste.[1]

  • Equipment: Reusable equipment should be thoroughly cleaned. If cleaning is not feasible, the equipment must be disposed of as hazardous waste.

Step 3: Temporary Storage

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • This storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal

  • Never dispose of this compound down the drain or in the regular trash.[4]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • The disposal of hazardous drugs and chemicals must comply with all relevant federal, state, and local regulations, including those from the Environmental Protection Agency (EPA).[1][3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.

  • Containment: For solid spills, use a method that avoids dust generation, such as gently covering with a damp cloth or using a vacuum with a HEPA filter.[7][8]

  • Cleanup: Collect the spilled material and all cleanup supplies (e.g., absorbent pads, cloths) and place them into a sealed, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and your institution's EHS department. For large spills, contact the EHS emergency line immediately.[9]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process and a decision-making pathway for handling chemical waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid Collect Solid Chemical Waste PPE->Solid Label Seal and Label Container 'Hazardous Waste' Solid->Label Trace Collect Trace Contaminated Items (Gloves, Wipes, Vials) Trace->Label Store Store in Designated Waste Area Label->Store Contact Contact EHS for Pickup Store->Contact Disposal Disposal by Licensed Contractor Contact->Disposal

Caption: Workflow for the disposal of this compound.

G action action end end start start is_chemical Is it 1,4-Oxazepan-6-one HCl or contaminated with it? start->is_chemical Start with Waste Item yes yes is_chemical->yes Yes no no is_chemical->no No action_hw Treat as Hazardous Waste: Segregate, Label, Store Securely yes->action_hw other_waste Follow Institutional Protocol for Non-Hazardous Waste no->other_waste action_ehs Arrange Disposal via EHS / Licensed Contractor action_hw->action_ehs end_disposed Properly Disposed action_ehs->end_disposed other_waste->end_disposed

Caption: Decision pathway for chemical waste handling.

References

Personal protective equipment for handling 1,4-Oxazepan-6-one hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Oxazepan-6-one hydrochloride was not located. The following guidance is based on the safety information for structurally similar compounds and general principles for handling hydrochloride salts of heterocyclic molecules. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. For prolonged contact, consider double-gloving.[1]
Eyes Safety goggles or a full-face shieldProvides protection against splashes and airborne particles. A full-face shield is preferred when there is a significant risk of splashing.[2]
Body Laboratory coatA flame-resistant lab coat should be worn and buttoned completely. Ensure it is clean and in good condition.
Respiratory Fume hood or respiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1]
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Experimental Workflow for Safe Handling:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency spill kit accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Work within the designated fume hood.[3]

    • Avoid creating dust when handling the solid material.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • If preparing a solution, slowly add the compound to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

    • The storage container should be clearly labeled with the chemical name, hazard information, and date of receipt.

    • Store in a locked cabinet or area with restricted access.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if swallowed").

  • Waste Storage:

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Ensure the containers are sealed to prevent leaks or spills.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G Figure 1: Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Fume Hood Area don_ppe Don PPE prep_area->don_ppe spill_kit Verify Spill Kit Accessibility don_ppe->spill_kit handle_solid Handle Solid in Fume Hood spill_kit->handle_solid Proceed to Handling prep_solution Prepare Solution (if needed) handle_solid->prep_solution close_container Keep Container Closed prep_solution->close_container store_cool Store in Cool, Dry, Ventilated Area close_container->store_cool If Storing segregate_waste Segregate Solid and Liquid Waste close_container->segregate_waste If Disposing check_compat Check for Incompatible Materials store_cool->check_compat label_store Label and Secure Storage check_compat->label_store label_waste Label Hazardous Waste segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.